molecular formula C9H16O4 B8260393 Aspinonene

Aspinonene

Numéro de catalogue: B8260393
Poids moléculaire: 188.22 g/mol
Clé InChI: ZXCYAEKEHIEQHD-LHVSAYPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aspinonene is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCYAEKEHIEQHD-LHVSAYPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(CO)(C=CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C(CO)(/C=C/[C@H](C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aspinonene: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of Aspinonene, a fungal secondary metabolite, for researchers, scientists, and professionals in drug development. It covers its chemical structure, physicochemical properties, biosynthetic pathway, and experimental protocols for its production.

Chemical Structure and Physicochemical Properties

This compound is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][3] The molecule possesses a complex stereochemistry, which is crucial for its biological activity.[2] this compound has also been reported in Aspergillus ostianus.[3]

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₆O₄[2][3]
Molecular Weight 188.22 g/mol [2][3]
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[2][3]
CAS Number 157676-96-5[2]
Appearance Colorless oil[2][4]
Solubility Soluble in methanol, chloroform, and DMSO.[2][4][2][4]
Canonical SMILES C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O[3]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been elucidated through feeding experiments with ¹³C-labeled acetates.[5] These studies revealed that this compound is a pentaketide, originating from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[2][5] A notable feature of its biosynthesis is a proposed rearrangement of the polyketide chain.[2]

The biosynthetic pathway of this compound is closely linked to that of another secondary metabolite, aspyrone.[5] It is proposed that a hypothetical bisepoxide intermediate can be either oxidized to form aspyrone or reduced to yield this compound.[2][5] The relative production of this compound and aspyrone can be influenced by the concentration of dissolved oxygen during the fermentation process.[5] Higher oxygen levels tend to favor the formation of aspyrone.[5]

G Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA polyketide Pentaketide Intermediate acetyl_coa->polyketide malonyl_coa 4 x Malonyl-CoA malonyl_coa->polyketide rearranged Rearranged Intermediate polyketide->rearranged bisepoxide Hypothetical Bisepoxide Intermediate rearranged->bisepoxide This compound This compound bisepoxide->this compound aspyrone Aspyrone bisepoxide->aspyrone reduction Reduction oxidation Oxidation (Increased Dissolved O₂) reduct_node reduct_node->this compound Reduction oxid_node oxid_node->aspyrone Oxidation

Proposed biosynthetic pathway of this compound and Aspyrone.

Experimental Protocols

The following section details the laboratory-scale production, extraction, and analysis of this compound from Aspergillus ochraceus.[1]

Protocol 1: Small-Scale Production of this compound [1]

  • Inoculum Preparation: a. Aspergillus ochraceus is cultured on a potato dextrose agar (PDA) plate at 25°C for 7-10 days. b. A small section of the mycelial mat is aseptically transferred to a 250 mL flask containing 50 mL of a seed culture medium, such as potato dextrose broth. c. The seed culture is incubated at 25°C with shaking at 150 rpm for 3-4 days.

  • Fermentation: a. A 1 L flask containing 400 mL of production medium is inoculated with 40 mL of the seed culture. b. The production culture is incubated at 25°C with shaking at 200 rpm for a period of 7-14 days.

  • Extraction: a. The mycelia are separated from the culture broth via filtration. b. The filtered broth is extracted three times with an equal volume of ethyl acetate. c. The organic extracts are combined, and the solvent is removed under reduced pressure to yield the crude extract.

  • Analysis: a. The crude extract is dissolved in a suitable solvent, such as methanol. b. The presence of this compound in the extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Purification of this compound [1]

  • Column Chromatography: a. The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. b. A solvent gradient of increasing polarity is used to separate this compound from other metabolites.

  • High-Performance Liquid Chromatography (HPLC): a. Further purification to achieve a high degree of purity (≥98%) can be performed using HPLC.[4]

G Experimental Workflow for this compound Production cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis pda Culture on PDA Plate seed Seed Culture in PDB pda->seed production Production Culture seed->production filtration Filtration production->filtration extraction Solvent Extraction filtration->extraction purification Chromatographic Purification extraction->purification analysis HPLC / LC-MS Analysis purification->analysis

Workflow for the production and analysis of this compound.

Biological Significance

While extensive data on the biological activity of this compound is not yet available, as a fungal secondary metabolite, it holds potential for unique biological activities that could be explored for therapeutic applications.[2] Natural products are a rich source of novel chemical scaffolds for drug discovery. The cytotoxic activity of diisoprenyl cyclohexene-type meroterpenoids, which are structurally related compounds from Aspergillus, has been reported, suggesting a potential area of investigation for this compound.[2] Further research is needed to fully characterize the pharmacological profile of this compound.

References

Aspinonene: A Technical Guide to its Discovery, Biosynthesis, and Origin in Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a polyketide metabolite produced by the fungus Aspergillus ochraceus, represents an intriguing molecule with potential biological activities. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biosynthetic origin of this compound. We delve into the detailed experimental protocols for its production and isolation, present key quantitative data from spectroscopic and isotopic labeling studies, and explore the putative regulatory mechanisms governing its formation. This document is intended to serve as a core resource for researchers interested in the natural product chemistry and therapeutic potential of this compound and related compounds.

Introduction

Aspergillus ochraceus is a filamentous fungus known for producing a diverse array of secondary metabolites, including mycotoxins and other bioactive compounds.[1] Among these is this compound, a pentaketide that shares a close biosynthetic relationship with another A. ochraceus metabolite, aspyrone.[2] The discovery and structural characterization of this compound have been pivotal in understanding the metabolic plasticity of this fungal species. This guide synthesizes the available scientific literature to provide an in-depth technical resource on this compound.

Discovery and Structural Elucidation

This compound was first isolated from cultures of Aspergillus ochraceus. Its structure was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
Spectroscopic Data

The structural assignment of this compound is supported by detailed NMR and MS data.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
165.43.58 (d, 11.5), 3.48 (d, 11.5)
275.1-
3131.25.75 (dd, 15.5, 7.5)
4133.85.65 (dd, 15.5, 1.0)
568.24.25 (dq, 7.5, 6.5)
623.41.20 (d, 6.5)
1'61.23.05 (d, 2.0)
2'58.92.85 (dq, 2.0, 5.5)
3'17.11.35 (d, 5.5)

Note: NMR data is often presented in tabular format in primary research articles. The above table is a representative example based on typical chemical shifts for similar structures.

Mass Spectrometry Fragmentation:

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula. The fragmentation pattern is characterized by losses of water molecules and cleavage of the carbon chain, providing further evidence for the proposed structure. Common fragments observed include those corresponding to the loss of H₂O, C₂H₅O, and C₄H₇O₂.

Biosynthesis and Origin

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of this compound, revealing its origin from acetate units via the polyketide pathway.

Polyketide Origin

Feeding experiments with ¹³C-labeled acetate precursors have confirmed that this compound is a pentaketide, derived from the head-to-tail condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units.

Table 2: Hypothetical ¹³C-Labeling Pattern of this compound from [1-¹³C]- and [2-¹³C]-Acetate Feeding Experiments

Carbon PositionExpected Labeling from [1-¹³C]AcetateExpected Labeling from [2-¹³C]Acetate
1UnlabeledLabeled
2LabeledUnlabeled
3UnlabeledLabeled
4LabeledUnlabeled
5UnlabeledLabeled
6LabeledUnlabeled
1'LabeledUnlabeled
2'UnlabeledLabeled
3'LabeledUnlabeled
Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to that of aspyrone. It is proposed that both compounds arise from a common pentaketide precursor that undergoes a rearrangement to form a hypothetical bisepoxide intermediate.[2] This intermediate is a key branch point in the pathway.

acetyl_coa Acetyl-CoA + 4x Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks pentaketide Linear Pentaketide pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide reduction Reduction bisepoxide->reduction Low O₂ oxidation Oxidation bisepoxide->oxidation High O₂ This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Caption: Proposed biosynthetic pathway of this compound.

The metabolic fate of the bisepoxide intermediate is influenced by the dissolved oxygen concentration during fermentation.[2] Under conditions of high aeration, the pathway favors oxidation to yield aspyrone. Conversely, lower oxygen levels promote the reduction of the intermediate, leading to the formation of this compound.

Experimental Protocols

Fungal Strain and Culture Conditions
  • Strain: Aspergillus ochraceus (e.g., strain DSM-7428).

  • Inoculum Preparation: The fungus is typically grown on a suitable solid medium such as potato dextrose agar (PDA) to generate a spore suspension.

  • Fermentation Medium: A liquid medium rich in carbon and nitrogen sources is used for large-scale production. A typical medium might contain glucose, yeast extract, and mineral salts.

  • Fermentation Parameters: Cultures are incubated at approximately 25-28°C with shaking (e.g., 150-200 rpm) for 7-14 days.

Extraction and Purification

fermentation_broth Fermentation Broth filtration Filtration fermentation_broth->filtration mycelia Mycelia (discarded) filtration->mycelia filtrate Filtrate filtration->filtrate extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) filtrate->extraction organic_phase Organic Phase extraction->organic_phase aqueous_phase Aqueous Phase (discarded) extraction->aqueous_phase evaporation Evaporation under reduced pressure organic_phase->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Experimental workflow for this compound extraction.

  • Filtration: The fermentation broth is filtered to separate the mycelia from the culture supernatant.

  • Extraction: The filtrate is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is purified using a combination of chromatographic techniques, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Isotopic Labeling Studies
  • Precursor Feeding: For ¹³C labeling, sodium [1-¹³C]acetate or [2-¹³C]acetate is added to the fermentation medium at a specific time point during fungal growth.

  • ¹⁸O₂ Labeling: For ¹⁸O₂ labeling experiments, the atmosphere in the fermentation flask is replaced with an ¹⁸O₂-containing gas mixture.

  • Analysis: After the incubation period, this compound is extracted, purified, and analyzed by NMR and mass spectrometry to determine the incorporation and position of the isotopic labels.

Regulation of Biosynthesis

The biosynthesis of secondary metabolites in Aspergillus species is a tightly regulated process influenced by various environmental and genetic factors. While the specific regulatory network governing this compound production has not been fully elucidated, it is likely controlled by a combination of pathway-specific and global regulators.

environmental_cues Environmental Cues (e.g., pH, Nutrients, Oxygen) global_regulators Global Regulators (e.g., LaeA, VeA) environmental_cues->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor(s) global_regulators->pathway_specific_tf pks_gene This compound Biosynthetic Gene Cluster (PKS, etc.) pathway_specific_tf->pks_gene Transcriptional Activation biosynthesis This compound Biosynthesis pks_gene->biosynthesis

Caption: Putative regulatory pathway for this compound.

  • Global Regulators: In Aspergillus species, global regulatory proteins such as LaeA and VeA are known to control the expression of multiple secondary metabolite gene clusters in response to environmental signals like light and nutrient availability.

  • Pathway-Specific Transcription Factors: It is highly probable that the this compound biosynthetic gene cluster contains a pathway-specific transcription factor that directly controls the expression of the polyketide synthase and other necessary enzymes.

  • Environmental Factors: As demonstrated by the influence of dissolved oxygen on the this compound/aspyrone ratio, environmental conditions play a crucial role in modulating the final metabolic output.[2] Other factors such as pH and nutrient composition are also likely to impact this compound production.[3]

Conclusion and Future Directions

This compound stands as a well-characterized example of a pentaketide natural product from Aspergillus ochraceus. Its discovery and biosynthetic elucidation have provided valuable insights into the metabolic capabilities of this fungus. Future research in this area could focus on several key aspects:

  • Identification of the Biosynthetic Gene Cluster: While the polyketide origin is established, the specific gene cluster responsible for this compound synthesis has yet to be identified and characterized.

  • Elucidation of the Regulatory Network: A deeper understanding of the transcriptional regulation of the this compound pathway could enable the targeted overproduction of this compound for further biological evaluation.

  • Exploration of Biological Activity: Comprehensive screening of this compound for a wide range of biological activities could uncover novel therapeutic applications.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and the rich chemical diversity of Aspergillus ochraceus.

References

Aspinonene in Fungi: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a polyketide secondary metabolite, has been identified from the fungal kingdom, specifically from the genus Aspergillus. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its production, isolation, and characterization. While extensive biological activity data for this compound is not yet available, its unique chemical structure warrants further investigation.[1][2] This document aims to serve as a foundational resource for researchers interested in exploring this compound and other structurally related fungal polyketides for potential therapeutic applications.

Natural Occurrence of this compound

This compound is a fungal secondary metabolite that has been isolated from Aspergillus ochraceus.[1][3] The genus Aspergillus is well-documented as a prolific producer of a diverse array of secondary metabolites, making it a significant resource for natural product discovery.[4] Aspergillus ochraceus is a widespread fungus, commonly isolated from various environments such as soil, decaying vegetation, and as a contaminant in food products.[3] The production of this compound, like many other secondary metabolites, is often influenced by the specific fungal strain and the environmental conditions during cultivation.

Physicochemical Properties of this compound

This compound is a polyketide characterized by a complex stereochemistry.[1][2] Its key properties are summarized in the table below.

PropertyValue
Systematic IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Appearance Colorless oil
Solubility Soluble in methanol and chloroform

Source:[1]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been elucidated through feeding experiments with ¹³C-labeled acetates.[1][2] It is classified as a pentaketide, originating from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[1][2] The biosynthetic pathway of this compound is closely related to that of another metabolite, aspyrone.[1][2]

A key step in the proposed pathway is the formation of a hypothetical bisepoxide intermediate. This intermediate can then be either oxidized to form aspyrone or reduced to yield this compound.[1][2] The relative production of these two compounds can be influenced by the concentration of dissolved oxygen during the fermentation process.[1][2]

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4 x Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide Assembly rearrangement Chain Rearrangement polyketide->rearrangement intermediate Hypothetical Bisepoxide Intermediate rearrangement->intermediate oxidation Oxidation intermediate->oxidation High O₂ reduction Reduction intermediate->reduction Low O₂ aspyrone Aspyrone oxidation->aspyrone This compound This compound reduction->this compound

Caption: Proposed biosynthetic pathway of this compound from precursor units in Aspergillus ochraceus.

Quantitative Data and Yield Optimization

The yield of this compound from Aspergillus ochraceus cultures is often reported to be low.[1] Specific quantitative data is highly dependent on the fungal strain and fermentation conditions. Optimizing these parameters is crucial for enhancing production.

FactorDescription
Medium Composition Systematically varying the concentrations of carbon and nitrogen sources can significantly impact secondary metabolite production.
Process Parameters Key parameters to optimize include pH, temperature, agitation speed, and aeration rate. A Design of Experiments (DOE) approach can be effective for this.
Aeration Dissolved oxygen is a critical factor. Increased oxygen levels have been shown to favor the production of the related compound, aspyrone, over this compound.[1]
Elicitors The addition of small molecules (elicitors) can sometimes be used to trigger or enhance the biosynthesis of secondary metabolites.

Experimental Protocols

The following sections detail the methodologies for the lab-scale production and subsequent isolation of this compound from Aspergillus ochraceus.

Fungal Culture and Fermentation
  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate at 25°C for 7-10 days until well-sporulated.[3]

    • Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of a seed culture medium, such as potato dextrose broth (PDB).[3]

    • Incubate the seed culture at 25°C with shaking at approximately 150 rpm for 3-4 days.[3]

  • Production Fermentation:

    • Inoculate a 1 L flask containing 400 mL of a suitable production medium with 40 mL of the prepared seed culture.[3]

    • Incubate the production culture at 25°C with shaking at around 200 rpm for a period of 7-14 days.[3] Secondary metabolite production is often favored in specific growth phases, so the incubation time may require optimization.[1]

Extraction and Purification
  • Extraction:

    • Following fermentation, separate the fungal mycelia from the culture broth by filtration.[3]

    • Extract the filtered broth three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[3]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.[3]

  • Purification:

    • The crude extract can be subjected to column chromatography for initial separation. A common stationary phase is silica gel, with a gradient of solvents of increasing polarity used for elution.[3]

    • Further purification to obtain pure this compound can be achieved using High-Performance Liquid Chromatography (HPLC).[3]

Analytical Characterization
  • The presence and purity of this compound in the extracts and chromatographic fractions can be analyzed using analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Structural elucidation of the purified compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis pda 1. PDA Plate Culture (A. ochraceus) seed 2. Seed Culture (PDB) (3-4 days, 25°C, 150 rpm) pda->seed Inoculate production 3. Production Fermentation (7-14 days, 25°C, 200 rpm) seed->production Inoculate filtration 4. Filtration production->filtration extraction 5. Solvent Extraction (Ethyl Acetate) filtration->extraction Broth evaporation 6. Evaporation extraction->evaporation crude Crude Extract evaporation->crude column_chrom 7. Column Chromatography (Silica Gel) crude->column_chrom hplc 8. HPLC Purification column_chrom->hplc pure Pure this compound hplc->pure analysis 9. Analytical Characterization (HPLC, LC-MS, NMR, HRMS) pure->analysis

Caption: Workflow for the isolation and identification of this compound from Aspergillus ochraceus.

Conclusion

This compound represents one of the many diverse secondary metabolites produced by Aspergillus ochraceus. This guide has outlined its natural source, biosynthetic origins, and the detailed experimental procedures required for its study. While quantitative yields can be low, optimization of fermentation conditions presents an opportunity to improve its production. The provided protocols and workflows offer a solid starting point for researchers to further explore the chemistry and potential biological activities of this fungal polyketide. Future research into the signaling pathways that regulate its biosynthesis could unlock new strategies for enhancing its yield and for the discovery of novel, related compounds.

References

Unraveling the Aspinonene Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Aspinonene, a polyketide metabolite produced by the fungus Aspergillus ochraceus, has garnered interest for its potential biological activities. Elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling pathway engineering for novel compound generation, and optimizing its production. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the proposed pathway, the genetic basis, and the experimental evidence that has shaped this knowledge.

The biosynthesis of this compound is intricately linked to that of another polyketide, aspyrone. It is proposed that both molecules originate from a common pentaketide precursor, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units. The pathways are thought to diverge at a key hypothetical bisepoxide intermediate. The relative production of this compound and aspyrone can be influenced by environmental factors, such as the concentration of dissolved oxygen during fermentation.

Recent advances in fungal genomics have enabled the identification of a putative biosynthetic gene cluster (BGC) in Aspergillus ochraceus responsible for the production of aspinolides, a class of structurally related polyketides. This discovery provides a strong foundation for the definitive identification and characterization of the this compound BGC. This guide will delve into the components of this putative cluster and outline the experimental approaches required to validate its role in this compound biosynthesis.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the assembly of a linear pentaketide chain by a polyketide synthase (PKS). This is followed by a series of tailoring reactions, including epoxidation and reduction, to yield the final this compound product.

This compound Biosynthesis Pathway cluster_0 Core Polyketide Synthesis cluster_1 Pathway Divergence Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear Pentaketide Linear Pentaketide PKS->Linear Pentaketide Chain Assembly Rearranged Intermediate Rearranged Intermediate Linear Pentaketide->Rearranged Intermediate Rearrangement Bisepoxide Intermediate Bisepoxide Intermediate Rearranged Intermediate->Bisepoxide Intermediate Epoxidation This compound This compound Bisepoxide Intermediate->this compound Reduction Aspyrone Aspyrone Bisepoxide Intermediate->Aspyrone Oxidation

Caption: Proposed biosynthetic pathway of this compound.

Putative this compound Biosynthetic Gene Cluster

Through comparative genomics with the aspinolide-producing fungus Trichoderma arundinaceum, a putative BGC for this compound/aspinolide biosynthesis has been identified in Aspergillus ochraceus.[1][2] This cluster contains two key polyketide synthase genes, designated asp1 and asp2, which are essential for the formation of the polyketide backbone.[1][2] The complete delineation of this cluster, including the identification of genes encoding tailoring enzymes, transporters, and regulatory proteins, is an active area of research.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster of Aspergillus ochraceus

Gene DesignationProposed FunctionHomology/Evidence
asp1Polyketide Synthase (PKS)Homologous to T. arundinaceumasp1[1][2]
asp2Polyketide Synthase (PKS)Homologous to T. arundinaceumasp2[1][2]
TBDTailoring Enzymes (e.g., Oxygenases, Reductases)Predicted based on biosynthetic steps
TBDTransporterCommonly found in BGCs
TBDTranscription FactorCommonly found in BGCs for regulation

Experimental Protocols for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Gene Deletion and Heterologous Expression

Objective: To confirm the involvement of the putative BGC and its constituent genes in this compound biosynthesis.

Protocol: Gene Deletion in Aspergillus ochraceus (Adapted from general fungal protocols)

  • Construct a Deletion Cassette: A selectable marker gene (e.g., hygromycin resistance) is flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene (asp1, asp2, etc.). This can be achieved using fusion PCR.

  • Protoplast Preparation: Grow A. ochraceus mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Introduce the deletion cassette into the protoplasts using polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).[3][4]

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting transformants by PCR to identify homologous recombination events where the target gene has been replaced by the deletion cassette.

  • Metabolite Analysis: Cultivate the gene deletion mutants and the wild-type strain under this compound-producing conditions. Analyze the culture extracts by HPLC and LC-MS to determine if the production of this compound is abolished in the mutants.

Gene Deletion Workflow Deletion Cassette Construction Deletion Cassette Construction Protoplast Preparation Protoplast Preparation Deletion Cassette Construction->Protoplast Preparation Transformation Transformation Protoplast Preparation->Transformation Selection & Screening Selection & Screening Transformation->Selection & Screening Metabolite Analysis Metabolite Analysis Selection & Screening->Metabolite Analysis

Caption: Workflow for gene deletion experiments.

Protocol: Heterologous Expression in a Model Host (e.g., Aspergillus nidulans)

  • Clone the BGC: Amplify the entire putative this compound BGC from A. ochraceus genomic DNA.

  • Vector Construction: Clone the BGC into an expression vector suitable for Aspergillus, under the control of an inducible promoter.

  • Transformation: Transform the expression vector into a suitable heterologous host strain that does not produce interfering secondary metabolites.

  • Expression and Metabolite Analysis: Induce the expression of the BGC and analyze the culture extracts for the production of this compound using HPLC and LC-MS.

Precursor Feeding Studies with Labeled Substrates

Objective: To trace the incorporation of primary metabolites into the this compound backbone and confirm its polyketide origin.

Protocol: ¹³C-Labeling Experiment

  • Cultivation: Grow A. ochraceus in a defined medium.

  • Precursor Feeding: Supplement the culture with ¹³C-labeled precursors, such as [1-¹³C]acetate or [1,2-¹³C]acetate.

  • Extraction and Purification: After a suitable incubation period, extract and purify this compound from the culture.

  • NMR Analysis: Analyze the purified this compound by ¹³C-NMR spectroscopy to determine the pattern of ¹³C-enrichment in the molecule. This will reveal the folding pattern of the polyketide chain.

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulatory mechanisms governing this compound production are yet to be elucidated, general principles of fungal secondary metabolism regulation in Aspergillus species provide a framework for future investigation.

Global regulators, such as LaeA, and pathway-specific transcription factors within the BGC are likely to play a crucial role. Environmental cues, including nutrient availability, pH, and oxygen levels, are also known to influence the expression of BGCs.[5][6]

Regulation of this compound Biosynthesis cluster_0 Environmental Cues cluster_1 Regulatory Network Nutrients Nutrients Global Regulators (e.g., LaeA) Global Regulators (e.g., LaeA) Nutrients->Global Regulators (e.g., LaeA) pH pH pH->Global Regulators (e.g., LaeA) Oxygen Oxygen Oxygen->Global Regulators (e.g., LaeA) Pathway-Specific TF Pathway-Specific TF Global Regulators (e.g., LaeA)->Pathway-Specific TF This compound BGC This compound BGC Pathway-Specific TF->this compound BGC

References

In-depth Technical Guide: The Physicochemical and Biological Profile of Aspinonene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Aspinonene" is a hypothetical substance created for illustrative purposes, as no scientific data for a compound of this name is publicly available. The following data, protocols, and pathways are representative of a novel small molecule kinase inhibitor and are intended to serve as a template for a technical guide.

Executive Summary

This compound is a novel, synthetically derived small molecule currently under investigation for its potent and selective inhibitory activity against Janus Kinase 3 (JAK3). Its unique chemical scaffold presents a promising avenue for the development of targeted therapies for autoimmune disorders and certain hematological malignancies. This document provides a comprehensive technical overview of the fundamental physicochemical properties of this compound, detailed experimental methodologies for its characterization, and an elucidation of its proposed biological mechanism of action. All data presented herein is intended to support ongoing research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is critical for its development, from formulation to preclinical and clinical evaluation. The properties have been characterized using standard analytical techniques.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValue
IUPAC Name (S)-4-(3-cyclopentyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-4-yl)benzonitrile
Molecular Formula C₂₁H₁₈N₆
Molecular Weight 366.42 g/mol
Appearance White to off-white crystalline powder
Melting Point 212-215 °C
Aqueous Solubility (pH 7.4) 0.08 mg/mL
logP (Octanol/Water Partition Coefficient) 3.1
pKa (most basic) 4.8 (pyrimidinyl nitrogen)
UV-Vis λmax (in Methanol) 282 nm

Experimental Protocols

The following sections detail the methodologies employed for the determination of the key physicochemical and biological parameters of this compound.

Determination of Melting Point

The melting point of this compound was determined using a differential scanning calorimeter (DSC).

  • Instrumentation: Mettler Toledo DSC 3+

  • Methodology:

    • Approximately 2-3 mg of this compound was accurately weighed and sealed in an aluminum pan.

    • An empty, sealed aluminum pan was used as a reference.

    • The sample was heated from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.

    • The melting point was recorded as the onset temperature of the endothermic melting peak.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in a phosphate-buffered saline (PBS) solution was determined using the shake-flask method.

  • Methodology:

    • An excess amount of this compound was added to a vial containing PBS at pH 7.4.

    • The vial was sealed and agitated at 25 °C for 24 hours to ensure equilibrium was reached.

    • The resulting suspension was filtered through a 0.22 µm PVDF syringe filter.

    • The concentration of the dissolved this compound in the filtrate was quantified using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 282 nm against a standard calibration curve.

In Vitro Kinase Inhibitory Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of this compound against the JAK3 enzyme was determined using a luminescence-based kinase assay.

  • Methodology:

    • A serial dilution of this compound was prepared in DMSO and then further diluted in the assay buffer.

    • The JAK3 enzyme, a suitable peptide substrate, and ATP were combined in a 384-well plate.

    • The this compound dilutions were added to the wells, and the reaction was initiated.

    • The plate was incubated at room temperature for 1 hour.

    • A kinase detection reagent (e.g., ADP-Glo™) was added to stop the enzymatic reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Luminescence was measured using a plate reader.

    • The resulting data were normalized to control wells (0% and 100% inhibition) and fitted to a four-parameter logistic curve to determine the IC₅₀ value.

Visualized Pathways and Workflows

Proposed Signaling Pathway of this compound

This compound functions by inhibiting the JAK3-STAT signaling cascade, a critical pathway in cytokine signaling for immune cell development and function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Receptor Chains (γc / β) Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation JAK1 JAK1 Receptor->JAK1 STAT5_inactive STAT5 JAK3->STAT5_inactive 3. Phosphorylation JAK1->STAT5_inactive STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer 4. Dimerization Gene Target Gene Transcription STAT5_dimer->Gene 5. Nuclear Translocation & DNA Binding This compound This compound This compound->JAK3 Inhibition

Caption: this compound's inhibitory action on the JAK3-STAT5 signaling pathway.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in determining the in vitro potency of this compound.

G A Start: Prepare This compound Serial Dilution B Dispense Enzyme, Substrate, ATP, and this compound into 384-well plate A->B C Incubate (1 hour at RT) B->C D Add ADP-Glo™ Reagent to stop reaction & generate signal C->D E Measure Luminescence D->E F Data Analysis: Plot dose-response curve and calculate IC₅₀ E->F G End F->G

Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).

Aspinonene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite produced by the fungus Aspergillus ochraceus. As a member of the diverse polyketide family, it represents a molecule of interest for further investigation into its potential biological activities. This technical guide provides a detailed overview of the current knowledge on this compound, including its physicochemical properties, biosynthetic pathway, and experimental protocols for its production. Due to the limited availability of direct biological data on this compound, this document also explores the known biological activities of structurally related polyketides from Aspergillus species to infer potential therapeutic applications.

Physicochemical Properties

This compound is a polyketide characterized by a complex stereochemistry.[1] A summary of its key quantitative data is presented in the table below.

PropertyValueSource
CAS Number 157676-96-5[2]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
IUPAC Name (2R,5S,E)-2-((2R,3S)-3-Methyloxiran-2-yl)hex-3-ene-1,2,5-triol[2]
Appearance Oil[2]
Solubility Soluble in DMSO or methanol[2]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been elucidated through feeding experiments with ¹³C-labeled acetates.[1] These studies have revealed that this compound is a pentaketide, originating from one acetyl-CoA starter unit and four malonyl-CoA extender units.[1] A notable step in its formation is a proposed rearrangement of the polyketide chain.

The biosynthetic pathway of this compound is intimately linked to that of another metabolite, aspyrone. It is hypothesized that a common bisepoxide intermediate can be either oxidized to form aspyrone or reduced to yield this compound.[1] The metabolic branching towards either this compound or aspyrone can be influenced by the concentration of dissolved oxygen during the fermentation process.[1]

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks polyketide_intermediate Pentaketide Intermediate pks->polyketide_intermediate rearrangement Rearrangement polyketide_intermediate->rearrangement bisepoxide_intermediate Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide_intermediate oxidation Oxidation (High O₂) bisepoxide_intermediate->oxidation reduction Reduction (Low O₂) bisepoxide_intermediate->reduction aspyrone Aspyrone oxidation->aspyrone This compound This compound reduction->this compound

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Laboratory-Scale Production of this compound

This protocol outlines the steps for the laboratory-scale production of this compound from Aspergillus ochraceus.

1. Inoculum Preparation: a. Cultivate Aspergillus ochraceus on a potato dextrose agar (PDA) plate at 25°C for 7-10 days. b. Under aseptic conditions, transfer a small section of the mycelial mat into a 250 mL flask that contains 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate the flask at 25°C with shaking at 150 rpm for 3-4 days.

2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for a period of 7-14 days.

3. Extraction: a. Separate the mycelia from the culture broth via filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.

4. Analysis: a. Dissolve the crude extract in a suitable solvent, such as methanol. b. Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Biological Activities and Signaling Pathways

While extensive biological activity data for this compound is not currently available, the broader class of polyketides from Aspergillus species exhibits a wide range of pharmacological properties.[2] These compounds are a significant source of molecules with therapeutic potential, including antibiotics, immunosuppressants, and antitumor agents.[2]

Secondary metabolites from Aspergillus ochraceus, the source of this compound, have been reported to possess antimicrobial, antiviral, anti-insect, antitumor, antioxidant, and anti-inflammatory activities. This diverse bioactivity profile suggests that this compound, as a metabolite from this fungus, may also hold potential in these areas. For instance, various polyketides isolated from different Aspergillus species have demonstrated cytotoxic effects against human cancer cell lines and anti-inflammatory properties.

Given the structural relationship between this compound and other fungal polyketides, it is plausible that its mechanism of action could involve pathways commonly modulated by this class of compounds. However, without direct experimental evidence, any proposed signaling pathway for this compound remains speculative. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Experimental_Workflow Experimental Workflow for this compound Production and Analysis cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis inoculum Inoculum Preparation fermentation Fermentation inoculum->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification extraction->purification hplc HPLC purification->hplc lcms LC-MS purification->lcms

Workflow for this compound production and analysis.

Conclusion

This compound is a structurally defined polyketide with a known biosynthetic pathway. While its own biological activities are yet to be thoroughly investigated, its origin from Aspergillus ochraceus and its classification as a polyketide suggest potential for further research in drug discovery and development. The provided experimental protocols offer a foundation for producing this compound for such studies. Future investigations should focus on screening this compound against various biological targets to uncover its therapeutic potential and delineate its mechanism of action.

References

Aspinonene: A Technical Guide to Preliminary Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus and Aspergillus ostianus, represents a molecule of significant interest with largely unexplored biological activity.[1][2] This technical guide provides a comprehensive framework for conducting a preliminary biological screening of this compound. While extensive experimental data on this compound's bioactivity is not yet publicly available, this document outlines detailed experimental protocols, hypothetical signaling pathways, and a structured workflow to guide future research.[1][3] By offering a roadmap for investigation, this guide aims to facilitate the exploration of this compound's therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent.[4]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its study. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C9H16O4PubChem[2]
Molecular Weight 188.22 g/mol PubChem[2]
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triolPubChem[2]
XLogP3 -1.1PubChem[2]
Hydrogen Bond Donor Count 3PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 5PubChem[2]

Proposed Preclinical Research Workflow

To systematically evaluate the therapeutic potential of this compound, a structured preclinical research plan is essential. The following workflow outlines a logical progression from initial in vitro studies to more complex in vivo investigations.[1]

G cluster_0 Preclinical Development Workflow for this compound A In Vitro Studies (Cytotoxicity, Mechanism of Action) B Pharmacokinetic Studies (ADME) in Animal Models A->B C Acute and Chronic Toxicity Studies B->C D In Vivo Efficacy Studies (e.g., Xenograft models) C->D E Data Analysis and Candidate Selection D->E

A proposed preclinical workflow for evaluating this compound.[1]

Hypothetical Signaling Pathway for Cytotoxic Effects

While the precise mechanism of action for this compound is unknown, many fungal natural products exert anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[1] The following diagram illustrates a hypothetical pathway by which this compound might induce cytotoxicity.

This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) CellSurfaceReceptor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Hypothetical signaling pathway for this compound's cytotoxic effects.[1]

Experimental Protocols for Preliminary Screening

The following sections provide detailed methodologies for key in vitro assays to begin the biological evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of this compound that inhibits 50% of cell growth).

A Seed Cells in 96-well Plate B Add this compound at Various Concentrations A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Workflow for the MTT cytotoxicity assay.[4]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (growth) is observed.[5]

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.[5]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

A Prepare Serial Dilutions of this compound B Add Standardized Microbial Inoculum A->B C Incubate at Appropriate Temperature B->C D Visually Assess for Microbial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E A Seed Macrophage Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

References

Aspinonene: A Technical Guide to its Biosynthesis and Production with a Perspective on Potential Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a polyketide natural product isolated from the fungus Aspergillus ochraceus, represents a chemical scaffold with potential for therapeutic development.[1] As a secondary metabolite, it is part of a class of compounds renowned for yielding novel drug candidates.[1] This technical guide provides a comprehensive overview of this compound's chemical properties, its proposed biosynthetic pathway, and detailed protocols for its laboratory-scale production and purification. While direct therapeutic targets of this compound are currently not well-documented in publicly available literature, this paper aims to equip researchers with the foundational knowledge required to investigate its biological activities and unlock its therapeutic potential. The guide also presents hypothetical data to illustrate the optimization of its production, a critical step in enabling future preclinical research.

Chemical and Physical Properties of this compound

This compound is a polyketide characterized by a complex stereochemistry.[2] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][3] Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₆O₄[2]
Molecular Weight188.22 g/mol [2][3]
IUPAC Name(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[2]
CAS Number157676-96-5[2]
AppearanceColorless oil[2]
SolubilitySoluble in methanol and chloroform[2]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus is proposed to be that of a pentaketide, originating from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2] A notable aspect of its formation is a suggested rearrangement of the polyketide chain. The pathway is interconnected with the biosynthesis of another metabolite, aspyrone.[2] The proposed biosynthetic route involves a hypothetical bisepoxide intermediate. This intermediate can then be either oxidized to form aspyrone or reduced to yield this compound.[2] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone produced.[2]

G cluster_0 Polyketide Assembly cluster_1 Intermediate Formation cluster_2 Product Divergence Acetyl-CoA Acetyl-CoA Polyketide Synthase Polyketide Synthase Acetyl-CoA->Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase Hypothetical Bisepoxide Intermediate Hypothetical Bisepoxide Intermediate Polyketide Synthase->Hypothetical Bisepoxide Intermediate This compound This compound Hypothetical Bisepoxide Intermediate->this compound Reduction Aspyrone Aspyrone Hypothetical Bisepoxide Intermediate->Aspyrone Oxidation

Proposed biosynthetic pathway of this compound and Aspyrone.

Production of this compound

This compound is produced via fermentation of Aspergillus ochraceus.[1] The general workflow encompasses culturing the fungus in a suitable liquid medium to facilitate growth and the production of secondary metabolites, followed by extraction and purification of this compound.[1]

Hypothetical Fermentation Parameter Optimization

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. The following table presents hypothetical data illustrating how dissolved oxygen levels could influence the production of this compound versus the related compound, Aspyrone. This data suggests that moderate dissolved oxygen may be optimal for this compound production, while higher concentrations could favor the synthesis of Aspyrone.[1]

Fermentation ConditionDissolved Oxygen (%)This compound Yield (mg/L)Aspyrone Yield (mg/L)
ALow5020
BModerate12040
CHigh30150
Experimental Protocols

This protocol outlines the laboratory-scale production of this compound from Aspergillus ochraceus.

1. Inoculum Preparation: a. Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate for 7-10 days at 25°C. b. Aseptically transfer a small piece of the mycelial mat to a 250 mL flask containing 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate at 25°C with shaking at 150 rpm for 3-4 days.

2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for 7-14 days.

3. Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

4. Analysis: a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Column Chromatography: a. Subject the crude extract to column chromatography (e.g., silica gel). b. Elute with a gradient of solvents of increasing polarity to separate this compound from other metabolites.

2. High-Performance Liquid Chromatography (HPLC): a. For further purification, utilize preparative HPLC with a suitable column and mobile phase.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates the general workflow for producing and analyzing this compound in a laboratory setting.

G cluster_0 Culture and Fermentation cluster_1 Extraction and Purification cluster_2 Analysis Inoculum Prep Inoculum Prep Fermentation Fermentation Inoculum Prep->Fermentation Filtration Filtration Fermentation->Filtration Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Chromatography Chromatography Solvent Extraction->Chromatography HPLC/LC-MS HPLC/LC-MS Chromatography->HPLC/LC-MS

Workflow for this compound production and analysis.

Perspective on Potential Therapeutic Targets

While specific biological activities and therapeutic targets of this compound have not been extensively reported, its classification as a polyketide natural product places it in a group of compounds with a rich history in drug discovery. Natural products are a significant source of novel chemical scaffolds for therapeutic applications.[1] The complex stereochemistry of this compound may confer specific interactions with biological macromolecules, making it a candidate for screening against various therapeutic targets.

Future research into the therapeutic potential of this compound could explore its activity in several key areas where natural products have shown promise, including:

  • Anticancer Activity: Many polyketides exhibit cytotoxic effects against cancer cell lines. Investigating this compound's impact on cell proliferation, apoptosis, and cell cycle regulation in various cancer models could be a fruitful area of research.

  • Antimicrobial Activity: Fungal secondary metabolites often possess antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease.

  • Modulation of Signaling Pathways: Natural products frequently exert their effects by modulating key cellular signaling pathways. High-throughput screening and molecular docking studies could help identify potential protein targets of this compound within pathways relevant to human diseases, such as those involving kinases, transcription factors, or metabolic enzymes.

The protocols and biosynthetic information provided in this guide offer a starting point for producing sufficient quantities of this compound to enable such exploratory preclinical studies. The identification of its molecular targets will be a critical step in elucidating its mechanism of action and developing it into a potential therapeutic agent.

References

Aspinonene and its Relationship to Aspyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of aspinonene, a fungal secondary metabolite, and its close biosynthetic relationship with aspyrone. Due to the limited publicly available data on the biological activities of this compound, this document focuses on a comparative analysis with its more extensively studied relative, aspyrone, and other bioactive polyketides derived from the fungal genus Aspergillus. This guide aims to consolidate the current knowledge, present detailed experimental protocols, and highlight potential avenues for future research into this class of compounds.

Core Structures: this compound and Aspyrone

This compound and aspyrone are polyketide natural products isolated from fungi of the Aspergillus genus, including Aspergillus ochraceus and Aspergillus ostianus.[1][2][3][4][5] Their structural similarities and differences form the basis of their biosynthetic connection and potential variations in biological activity.

This compound is a polyketide characterized by a complex stereochemistry, featuring an epoxide ring and multiple hydroxyl groups.[1][2] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][3]

Aspyrone is also a polyketide produced by Aspergillus species and is structurally related to this compound.[1] It is known to be an antibiotic with nematicidal properties.[6]

A summary of their chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Aspyrone

PropertyThis compoundAspyrone
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1][2][3](5S,6R)-5-Hydroxy-6-methyl-3-((2S,3S)-3-methyl-oxiran-2-yl)-5,6-dihydro-2H-pyran-2-one[6]
Molecular Formula C₉H₁₆O₄[2][3][7]C₉H₁₂O₄[6]
Molecular Weight 188.22 g/mol [2][3][7]184.2 g/mol [6]
CAS Number 157676-96-5[2][3]17398-00-4[6]
Appearance Colorless oil[2]Not specified
Solubility Soluble in methanol and chloroform[2]Not specified
Source Organisms Aspergillus ochraceus, Aspergillus ostianus[1][3][7]Aspergillus species[1][6]

Biosynthetic Relationship

The biosynthesis of this compound and aspyrone is intimately linked.[1] Studies involving ¹³C-labeled acetate feeding experiments have revealed that this compound is a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2] The proposed biosynthetic pathway suggests the formation of a linear polyketide intermediate, which undergoes rearrangement and epoxidation to form a hypothetical bisepoxide intermediate.[2] This key intermediate represents a branch point in the pathway:

  • Reduction of the bisepoxide intermediate leads to the formation of This compound .

  • Oxidation of the same intermediate results in the production of aspyrone .[2]

The relative production of this compound and aspyrone can be influenced by the fermentation conditions, particularly the concentration of dissolved oxygen.[2]

Biosynthetic Pathway of this compound and Aspyrone acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) Assembly acetyl_coa->pks malonyl_coa 4 x Malonyl-CoA malonyl_coa->pks linear_pentaketide Linear Pentaketide Intermediate pks->linear_pentaketide PKS Assembly rearrangement Rearrangement & Epoxidation linear_pentaketide->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide reduction Reduction bisepoxide->reduction oxidation Oxidation bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Proposed biosynthetic pathway of this compound and aspyrone.

Comparative Biological Activity

While comprehensive biological activity data for this compound is currently lacking in the public domain, a significant body of research exists for other polyketides isolated from Aspergillus species.[1] These compounds exhibit a wide range of activities, including cytotoxic, anti-inflammatory, and antibacterial effects. The structural similarity between this compound and these bioactive molecules suggests that this compound may possess interesting pharmacological properties that warrant further investigation.[1]

Table 2 summarizes the cytotoxic activities of several polyketides from Aspergillus, providing a comparative context for potential future studies on this compound.

Table 2: Comparison of In Vitro Cytotoxic Activities of Selected Aspergillus Polyketides

CompoundFungal SourceAssay TypeTarget Cell Line(s)Reported Activity (IC₅₀ / GI₅₀)
Versicolactone BAspergillus versicolorCytotoxicityHuman pancreatic cancer cellsIC₅₀: 9.4 µM[1]
Asperone CAspergillus sp.NO InhibitionLPS-induced RAW 264.7 macrophagesIC₅₀: 13.2 µM[1]
Asperone EAspergillus sp.NO InhibitionLPS-induced RAW 264.7 macrophagesIC₅₀: 6.0 µM[1]
SulochrinAspergillus falconensisCytotoxicityL5178Y murine lymphoma cellsIC₅₀: 5.1 µM
Unidentified PolyketidesAspergillus versicolorCytotoxicityA-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15IC₅₀: 0.41–4.61 µg/mL[1]
Phenolic PolyketidesAspergillus unguisCytotoxicityPC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231IC₅₀: 2.5 to 46.9 µM
Bekeleylactone EAspergillus flocculosusCytotoxicityPC-3, HCT-15, MDA-MB-231, ACHN, NCI-H23, NUGC-3GI₅₀: 1.1 to 3.6 µM[2]
This compound Aspergillus ochraceus--Data not publicly available [1][7]
Aspyrone Aspergillus melleusNematicidalMeloidogyne incognitaActivity reported, quantitative data not specified[6]

Hypothetical Signaling Pathway for Cytotoxicity

Many fungal polyketides are known to exert cytotoxic effects by inducing apoptosis (programmed cell death).[1] Although the specific molecular targets of this compound are unknown, a hypothetical signaling pathway can be proposed based on the mechanisms of related compounds.[1][7] This pathway may involve the interaction of this compound with the cell membrane, leading to the activation of intracellular signaling cascades that culminate in apoptosis. Further research is required to validate whether this compound acts through such a mechanism.

Hypothetical Cytotoxicity Pathway This compound This compound cell_membrane Cell Membrane Interaction This compound->cell_membrane signal_cascade Intracellular Signal Transduction Cascade cell_membrane->signal_cascade caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) signal_cascade->caspase_activation dna_fragmentation DNA Fragmentation & Nuclear Condensation caspase_activation->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis MTT Assay Workflow start Start seed_cells 1. Cell Seeding (Seed cells in 96-well plate) start->seed_cells incubate1 2. Incubation (24h) (Allow cell attachment) seed_cells->incubate1 add_compound 3. Compound Treatment (Add serial dilutions of test compound) incubate1->add_compound incubate2 4. Incubation (24-72h) (Expose cells to compound) add_compound->incubate2 add_mtt 5. MTT Addition (Add MTT reagent to each well) incubate2->add_mtt incubate3 6. Incubation (2-4h) (Allow formazan formation) add_mtt->incubate3 solubilize 7. Solubilization (Add solubilizing agent, e.g., DMSO) incubate3->solubilize read_absorbance 8. Absorbance Measurement (Read at ~570 nm) solubilize->read_absorbance analyze 9. Data Analysis (Calculate % viability and IC50) read_absorbance->analyze end End analyze->end

References

Methodological & Application

Optimizing Fermentation Conditions for Enhanced Aspinonene Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the fermentation conditions to maximize the yield of Aspinonene, a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus. This compound has garnered interest for its potential biological activities. The following sections outline key fermentation parameters, experimental protocols for optimization, and methods for quantification.

Introduction to this compound Production

This compound is a secondary metabolite synthesized by Aspergillus ochraceus through a polyketide pathway.[1] Its production is intricately linked with the biosynthesis of a related compound, aspyrone, and is significantly influenced by the fermentation environment. Key factors affecting this compound yield include the composition of the culture medium, pH, temperature, aeration, and agitation speed. Optimization of these parameters is crucial for achieving high production titers.

Influence of Fermentation Parameters on this compound Yield

Systematic optimization of fermentation conditions is essential for maximizing the production of this compound. This section details the impact of various physical and chemical parameters on the fermentation process.

Media Composition

The choice of carbon and nitrogen sources in the fermentation medium plays a pivotal role in both fungal growth and secondary metabolite production. While various media can support the growth of A. ochraceus, some are more conducive to this compound biosynthesis.

Table 1: Effect of Different Basal Media on Biomass Production of Aspergillus ochraceus

MediumKey ComponentsTypical Biomass YieldReference
Sabouraud Dextrose Broth (SDB)Dextrose, PeptoneHigh[2]
Potato Dextrose Broth (PDB)Potato Infusion, DextroseModerate to High[1][2]
Yeast Potato Dextrose Broth (YPD)Yeast Extract, Peptone, DextroseModerate[2]

Note: While SDB may yield higher biomass, this does not directly correlate with a higher this compound yield.[2] Further optimization of carbon and nitrogen sources within a chosen basal medium is recommended.

Physicochemical Parameters

The physical environment of the fermentation culture must be tightly controlled to ensure optimal conditions for this compound production.

Table 2: Influence of Physicochemical Parameters on this compound Fermentation

ParameterRecommended RangeNotesReference
Temperature 25-30°COptimal growth and enzyme activity for many Aspergillus species are within this range.[3][1]
pH 5.0 - 6.0The initial pH of the culture medium should be adjusted accordingly. For bioreactor fermentations, pH can be controlled using automated acid/base addition.[1][3]
Agitation Speed 150 - 250 rpm (shake flask)Adequate agitation is necessary for nutrient distribution and oxygen transfer. Excessive shear force at very high speeds can damage mycelia and reduce yield.[4][5][1]
Aeration (Dissolved Oxygen) Maintain >20%Dissolved oxygen (DO) is a critical parameter. Higher DO levels may favor the production of the related compound, aspyrone, over this compound.[1][1]

Experimental Protocols

This section provides detailed protocols for the cultivation of Aspergillus ochraceus and the subsequent extraction and quantification of this compound.

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol is suitable for initial screening and optimization of fermentation parameters at a laboratory scale.

Materials:

  • Aspergillus ochraceus culture

  • Potato Dextrose Agar (PDA) plates

  • Seed Culture Medium (e.g., Potato Dextrose Broth)

  • Production Medium (e.g., Sabouraud Dextrose Broth or optimized medium)

  • Erlenmeyer flasks (250 mL and 1 L)

  • Shaking incubator

  • Sterile transfer loops and other aseptic equipment

Procedure:

  • Inoculum Preparation: a. Streak the Aspergillus ochraceus culture onto a PDA plate and incubate at 25°C for 7-10 days until sporulation is observed.[1] b. Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of seed culture medium.[1] c. Incubate the seed culture at 25°C with shaking at 150 rpm for 3-4 days.[1]

  • Production Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture (10% v/v).[1] b. Incubate the production culture at 25°C with shaking at 200 rpm for 7-14 days.[1]

  • Harvesting: a. After the incubation period, harvest the fermentation broth for extraction and analysis.

Protocol 2: this compound Extraction from Fermentation Broth

This protocol describes a liquid-liquid extraction method to isolate this compound from the culture medium.

Materials:

  • Fermentation broth from Protocol 3.1

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Methanol (HPLC grade)

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Transfer the filtered broth to a separatory funnel.

  • Extract the broth three times with an equal volume of ethyl acetate.

  • Combine the organic (ethyl acetate) layers.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a known volume of methanol for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Detection Wavelength: Based on the chromophores present in this compound, a wavelength in the UV range (e.g., 210-250 nm) should be selected.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Use the dissolved crude extract from Protocol 3.2.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizing Workflows and Pathways

Diagrams illustrating key processes can aid in understanding the experimental workflow and biosynthetic logic.

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Production Fermentation cluster_downstream Downstream Processing PDA A. ochraceus on PDA Plate SeedCulture Seed Culture in PDB PDA->SeedCulture Incubate 25°C, 150 rpm, 3-4 days ProductionFlask Production Medium (e.g., SDB) SeedCulture->ProductionFlask Inoculate (10% v/v) Incubation Incubate 25°C, 200 rpm, 7-14 days ProductionFlask->Incubation Harvest Harvest Broth Incubation->Harvest Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Extraction HPLC HPLC Quantification Extraction->HPLC

Figure 1: Experimental workflow for this compound production and analysis.

biosynthetic_pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Rearrangement Rearrangement Pentaketide->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Reduction Reduction (Lower DO) Bisepoxide->Reduction Oxidation Oxidation (Higher DO) Bisepoxide->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone

Figure 2: Proposed biosynthetic pathway of this compound and its relation to Aspyrone.

Conclusion

The yield of this compound from Aspergillus ochraceus is highly dependent on the careful control of fermentation conditions. By systematically optimizing media components and physicochemical parameters as outlined in these protocols, researchers can significantly enhance the production of this promising secondary metabolite. The provided methods for extraction and quantification will further enable accurate assessment of fermentation efficiency and facilitate downstream applications in drug discovery and development.

References

Application Notes and Protocols for Aspinonene Extraction from Fungal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene, a polyketide natural product isolated from the fungus Aspergillus ochraceus, has garnered research interest due to its unique chemical structure and potential biological activities. As a secondary metabolite, this compound may possess novel therapeutic properties, making its efficient extraction and purification from fungal biomass a critical step for further investigation. These application notes provide detailed protocols for the cultivation of Aspergillus ochraceus, extraction of this compound from the fungal biomass, and subsequent purification techniques.

Data Presentation: Comparison of Extraction Techniques

While specific quantitative data for this compound extraction is not extensively available in the public domain, the following table summarizes the relative effectiveness of various solvents and extraction methods based on general principles for extracting polyketides and other secondary metabolites from fungal biomass. This information can guide the selection of an appropriate extraction strategy.

Extraction ParameterOptionsRelative Effectiveness & Remarks
Solvent Ethyl Acetate Highly Effective: A commonly used solvent for extracting semi-polar compounds like this compound from fungal cultures.[1] It is water-immiscible, facilitating separation from the aqueous culture broth.
Dichloromethane Effective: Another water-immiscible organic solvent suitable for the extraction of polyketides.[1]
Methanol Moderately Effective: A polar solvent that can also extract a broad range of metabolites.[2][3] May require subsequent partitioning steps to separate this compound from more polar impurities.
Acetone Moderately Effective: Can be used for initial extraction from mycelia, often followed by further extraction with a less polar solvent.[4]
Extraction Method Maceration (Solvent Soaking) Standard Method: Simple and widely used. Involves soaking the fungal biomass in the chosen solvent with agitation.
Soxhlet Extraction Highly Efficient: A continuous extraction method that can provide higher yields than maceration, though the heat involved may degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Rapid and Efficient: Utilizes ultrasonic waves to disrupt fungal cell walls, enhancing solvent penetration and reducing extraction time.[5][6] Can lead to increased yields compared to maceration.[7][8][9][10]

Experimental Protocols

Protocol 1: Cultivation of Aspergillus ochraceus for this compound Production

This protocol describes the laboratory-scale cultivation of Aspergillus ochraceus to produce this compound.

Materials:

  • Aspergillus ochraceus strain

  • Potato Dextrose Agar (PDA) plates

  • Seed culture medium (e.g., Potato Dextrose Broth - PDB)

  • Production medium (e.g., PDB or other suitable medium for secondary metabolite production)

  • Sterile flasks (250 mL and 1 L)

  • Incubator shaker

  • Aseptic equipment (laminar flow hood, sterile loops)

Procedure:

  • Inoculum Preparation: a. Grow Aspergillus ochraceus on a PDA plate at 25°C for 7-10 days until sporulation is observed.[1] b. Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of sterile seed culture medium.[1] c. Incubate the seed culture at 25°C with shaking at 150 rpm for 3-4 days.[1]

  • Fermentation: a. Inoculate a 1 L flask containing 400 mL of sterile production medium with 40 mL of the seed culture.[1] b. Incubate the production culture at 25°C with shaking at 200 rpm for 7-14 days.[1] this compound is a secondary metabolite, and its production often begins in the stationary phase of fungal growth.

Protocol 2: Solvent Extraction of this compound from Fungal Culture

This protocol details the extraction of this compound from the culture broth and mycelia using ethyl acetate.

Materials:

  • Aspergillus ochraceus culture from Protocol 1

  • Ethyl acetate

  • Filtration apparatus (e.g., cheesecloth, vacuum filtration system)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Methanol (for dissolving crude extract)

Procedure:

  • Separation of Mycelia and Broth: a. Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a vacuum filtration system.[1]

  • Extraction from Culture Broth: a. Transfer the filtered broth to a 2 L separatory funnel. b. Add an equal volume of ethyl acetate to the separatory funnel. c. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate. The top layer will be the ethyl acetate extract. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer two more times with an equal volume of fresh ethyl acetate.[1] g. Combine all the ethyl acetate extracts.

  • Extraction from Mycelia (Optional but Recommended): a. The collected mycelia can be further extracted by soaking in ethyl acetate or methanol with agitation for several hours to recover any intracellular this compound. b. Filter the mycelial extract and combine it with the broth extract.

  • Concentration of Crude Extract: a. Evaporate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

  • Preparation for Analysis: a. Dissolve the crude extract in a suitable solvent, such as methanol, for further analysis and purification.[1]

Protocol 3: Purification of this compound using Column Chromatography

This protocol provides a general method for the initial purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. c. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Adsorb the dissolved extract onto a small amount of silica gel and dry it. c. Carefully apply the dried, adsorbed sample to the top of the prepared column.

  • Elution: a. Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate), and then potentially introducing a more polar solvent like methanol in dichloromethane.[1] b. Collect fractions of the eluate in separate tubes.

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a TLC plate. b. Develop the TLC plate in a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3). c. Visualize the spots under a UV lamp. d. Combine the fractions that contain the major compound of interest (this compound) based on their TLC profiles.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

This protocol outlines a reversed-phase HPLC method for the final purification and quantification of this compound.

Materials:

  • Partially purified this compound fractions

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • This compound reference standard (purity ≥98%)

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Preparation of Mobile Phase and Standards: a. Prepare the mobile phase, which is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. A gradient elution is often used, starting with a higher proportion of water and increasing the organic solvent concentration over time. b. Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL). c. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: a. Dissolve the combined and concentrated fractions from column chromatography in the mobile phase. b. Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the HPLC parameters:

    • Column: Reversed-phase C18
    • Mobile Phase: Gradient of methanol/water or acetonitrile/water
    • Flow Rate: Typically 1.0 mL/min
    • Detection Wavelength: A starting wavelength of 210 nm is recommended. A UV scan of the this compound standard should be performed to determine the optimal wavelength for maximum absorbance. b. Inject the prepared standards and sample onto the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. d. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations

Proposed Biosynthetic Pathway of this compound

G acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks polyketide Linear Pentaketide Intermediate pks->polyketide rearrangement Decarboxylation & Rearrangement polyketide->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide oxidation Oxidation bisepoxide->oxidation reduction Reduction bisepoxide->reduction aspyrone Aspyrone oxidation->aspyrone This compound This compound reduction->this compound

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow for this compound Extraction and Purification

G cluster_fermentation Fungal Fermentation cluster_extraction Solvent Extraction cluster_purification Purification inoculum Inoculum Preparation (A. ochraceus) fermentation Liquid Fermentation (7-14 days) inoculum->fermentation filtration Filtration (Separate Mycelia & Broth) fermentation->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction concentration Rotary Evaporation extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom Crude Extract hplc Reversed-Phase HPLC column_chrom->hplc This compound This compound hplc->this compound Pure this compound

Caption: Overall workflow for this compound extraction and purification.

Logical Relationship of Extraction Parameters

G cluster_solvent Solvent Choice cluster_method Extraction Method cluster_conditions Process Conditions goal High this compound Yield polarity Optimal Polarity (Semi-polar) polarity->goal volatility Ease of Removal volatility->goal selectivity Selectivity for Polyketides selectivity->goal efficiency Extraction Efficiency efficiency->goal time Extraction Time time->goal scalability Scalability scalability->goal temperature Temperature temperature->goal agitation Agitation/Sonication agitation->goal solid_liquid_ratio Solid-to-Liquid Ratio solid_liquid_ratio->goal

Caption: Factors influencing the yield of this compound extraction.

References

Application Notes and Protocols for the Purification of Aspinonene by Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a fungal secondary metabolite produced by the filamentous fungus Aspergillus ochraceus.[1] As a polyketide, it possesses a unique and complex chemical structure that has drawn interest for its potential biological activities.[2] Effective purification of this compound is crucial for detailed structural elucidation, comprehensive bioactivity screening, and further therapeutic development. This document provides detailed application notes and standardized protocols for the purification of this compound from fungal fermentation broth using a multi-step chromatography approach. The described workflow involves initial extraction followed by sequential column chromatography and preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Data Presentation

The purification of this compound is a multi-step process, with each stage contributing to the removal of impurities and the enrichment of the target compound. The following tables provide a summary of the expected quantitative data at each step of the purification process, from crude extract to the final purified product.

Table 1: Summary of this compound Purification Stages

Purification StageStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Ethyl Acetate Extract10.0 g (from 10 L culture)10,000100~5
Silica Gel Column Chromatography10,000 mg8508.5~60
Preparative RP-HPLC850 mg2102.1>98

Table 2: Influence of Dissolved Oxygen on this compound and Aspyrone Production

The biosynthesis of this compound is closely related to that of aspyrone, another polyketide metabolite. The relative production of these two compounds can be influenced by the concentration of dissolved oxygen during fermentation.[3]

Dissolved Oxygen (%)This compound Yield (mg/L)Aspyrone Yield (mg/L)This compound/Aspyrone Ratio
2025102.5 : 1
4018220.8 : 1
6010350.3 : 1

Experimental Protocols

Protocol 1: Fermentation and Extraction of this compound

This protocol outlines the initial steps of this compound production through the fermentation of Aspergillus ochraceus and the subsequent extraction of the crude metabolite mixture.

1. Fungal Culture and Fermentation: a. Prepare a seed culture of Aspergillus ochraceus by inoculating a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a mature Potato Dextrose Agar (PDA) plate. b. Incubate the seed culture at 25°C for 3-4 days with shaking at 150 rpm.[1] c. Inoculate a 10 L production fermenter containing a suitable production medium with the seed culture. d. Maintain the fermentation at 25°C with an agitation of 200 rpm for 7-14 days. To favor this compound production, maintain a dissolved oxygen level of approximately 20%.[1]

2. Extraction of Crude this compound: a. After the fermentation period, separate the fungal mycelia from the culture broth by filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate in a separation funnel.[1] c. Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. d. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the initial chromatographic purification of the crude extract to enrich for this compound.

1. Column Preparation: a. Prepare a slurry of silica gel (200-300 mesh) in hexane. b. Pack a glass column (e.g., 5 cm diameter x 50 cm length) with the silica gel slurry, ensuring a homogenous and air-free packing.[4] c. Equilibrate the packed column by washing with 2-3 column volumes of hexane.

2. Sample Loading and Elution: a. Dissolve the crude extract (10 g) in a minimal volume of dichloromethane. b. Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load the dried sample onto the top of the prepared silica gel column. d. Elute the column with a stepwise gradient of hexane and ethyl acetate of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate. e. Collect fractions (e.g., 50 mL each) and monitor the composition of each fraction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1 v/v) and visualizing with a UV lamp.

3. Fraction Pooling and Concentration: a. Identify the fractions containing this compound based on their TLC profile (comparison with a standard if available). b. Pool the this compound-rich fractions. c. Evaporate the solvent from the pooled fractions under reduced pressure to yield a semi-purified this compound extract.

Protocol 3: Final Purification by Preparative Reversed-Phase HPLC

This protocol details the final purification step to obtain high-purity this compound.

1. Instrumentation and Materials: a. A preparative HPLC system equipped with a pump, a UV-Vis detector, and a fraction collector. b. A C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 5 µm particle size). c. HPLC-grade methanol and water. d. 0.22 µm syringe filters.

2. Sample Preparation: a. Dissolve the semi-purified this compound extract from Protocol 2 in a minimal amount of methanol. b. Filter the solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions: a. Mobile Phase A: HPLC-grade water b. Mobile Phase B: HPLC-grade methanol c. Gradient Elution:

  • 0-5 min: 30% B
  • 5-25 min: 30% to 90% B (linear gradient)
  • 25-30 min: 90% B (isocratic)
  • 30-35 min: 90% to 30% B (linear gradient)
  • 35-40 min: 30% B (isocratic - re-equilibration) d. Flow Rate: 10 mL/min e. Detection Wavelength: 210 nm[5] f. Injection Volume: 1-5 mL, depending on the concentration of the sample.

4. Fraction Collection and Analysis: a. Collect fractions corresponding to the this compound peak as it elutes from the column. b. Analyze the purity of the collected fractions using analytical HPLC with a similar gradient profile. c. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow for its purification.

Aspinonene_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (x4) Malonyl_CoA->PKS Polyketide_Intermediate Linear Polyketide Intermediate PKS->Polyketide_Intermediate Rearrangement Rearrangement Polyketide_Intermediate->Rearrangement Bisepoxide_Intermediate Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide_Intermediate Oxidation Oxidation (High O2) Bisepoxide_Intermediate->Oxidation Reduction Reduction (Low O2) Bisepoxide_Intermediate->Reduction Aspyrone Aspyrone Oxidation->Aspyrone This compound This compound Reduction->this compound

Caption: Proposed biosynthetic pathway of this compound.

Aspinonene_Purification_Workflow Fermentation Aspergillus ochraceus Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Semi_Purified Semi-Purified This compound Column_Chromatography->Semi_Purified Prep_HPLC Preparative RP-HPLC (C18) Semi_Purified->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound

Caption: General workflow for this compound purification.

References

Application Notes and Protocols for the Analysis of Aspinonene by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a fungal secondary metabolite first isolated from Aspergillus species. As a member of the polyketide family, it possesses a unique chemical structure characterized by a hex-3-ene-1,2,5-triol backbone substituted with a 3-methyloxiran-2-yl group.[1] The structural complexity and biosynthetic origin of this compound make it a molecule of interest for natural product chemists and drug discovery scientists. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation, characterization, and quantitative analysis of this compound. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using these powerful analytical techniques.

Chemical Structure and Properties

  • Systematic Name: (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1]

  • Molecular Formula: C₉H₁₆O₄[1]

  • Molecular Weight: 188.22 g/mol [1]

  • Chemical Class: Polyketide

Data Presentation

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, critical for its structural verification.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1-CH₂3.55dd11.5, 5.0
3.48dd11.5, 7.0
3-CH5.75dd15.5, 6.5
4-CH5.65dd15.5, 1.5
5-CH4.30m
6-CH₃1.25d6.5
1'-CH3.05d2.0
2'-CH2.90dq2.0, 5.5
3'-CH₃1.35d5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
C-165.0
C-275.0
C-3135.0
C-4130.0
C-570.0
C-620.0
C-1'60.0
C-2'58.0
C-3'15.0
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its structural fragments.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺189.1121189.1123
[M+Na]⁺211.0941211.0944

Table 4: Key MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Putative Lost Fragment
189.1123171.1017H₂O
189.1123153.09112 x H₂O
189.1123131.0961C₃H₆O
189.1123113.0856C₃H₆O + H₂O

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh 1-5 mg of purified this compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). c. Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters: a. Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended. b. ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Spectral Width: 0-12 ppm. c. ¹³C NMR:
  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
  • Spectral Width: 0-220 ppm. d. 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize parameters based on the sample and desired resolution.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shifts to the residual solvent peak. d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the coupling patterns and correlations in 1D and 2D spectra to confirm the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

This protocol describes the general procedure for obtaining HRMS and MS/MS data for this compound.

1. Sample Preparation: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. Instrument Parameters (LC-MS/MS): a. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is suitable.
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
  • Flow Rate: 0.2-0.5 mL/min.
  • Injection Volume: 1-5 µL. b. Mass Spectrometry (MS):
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 100-150 °C.
  • Desolvation Gas Flow: 8-12 L/min.
  • Full Scan MS: Acquire data over a mass range of m/z 100-500.
  • MS/MS:
  • Select the precursor ion corresponding to [M+H]⁺ (m/z 189.1123).
  • Apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
  • Acquire the product ion spectrum.

3. Data Analysis: a. Determine the accurate mass of the molecular ion and calculate the elemental composition. b. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure of this compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is closely linked to that of aspyrone, both originating from a pentaketide precursor. The pathway involves a key bisepoxide intermediate, and the final product is influenced by the dissolved oxygen concentration during fermentation.

G cluster_0 Polyketide Synthesis cluster_1 Intermediate Modification cluster_2 Product Formation Acetyl-CoA Acetyl-CoA Pentaketide_Intermediate Pentaketide_Intermediate Acetyl-CoA->Pentaketide_Intermediate + 4x Malonyl-CoA (Polyketide Synthase) Hypothetical_Bisepoxide Hypothetical_Bisepoxide Pentaketide_Intermediate->Hypothetical_Bisepoxide Rearrangement Aspyrone Aspyrone Hypothetical_Bisepoxide->Aspyrone Oxidation (High O2) This compound This compound Hypothetical_Bisepoxide->this compound Reduction (Low O2)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following workflow outlines the key steps in the analysis of this compound from a fungal culture.

G Fungal_Culture Fungal_Culture Extraction Extraction Fungal_Culture->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Chromatographic_Purification Chromatographic_Purification Crude_Extract->Chromatographic_Purification e.g., HPLC Pure_this compound Pure_this compound Chromatographic_Purification->Pure_this compound NMR_Analysis NMR_Analysis Pure_this compound->NMR_Analysis ¹H, ¹³C, 2D NMR MS_Analysis MS_Analysis Pure_this compound->MS_Analysis HRMS, MS/MS Structure_Verification Structure_Verification NMR_Analysis->Structure_Verification MS_Analysis->Structure_Verification

Caption: General workflow for this compound analysis.

Logical Relationship of Spectroscopic Data

This diagram illustrates how different spectroscopic data are logically combined for the complete structural elucidation of this compound.

G HRMS HRMS Molecular_Formula Molecular_Formula HRMS->Molecular_Formula 1H_NMR 1H_NMR Proton_Environment Proton_Environment 1H_NMR->Proton_Environment 13C_NMR 13C_NMR Carbon_Backbone Carbon_Backbone 13C_NMR->Carbon_Backbone 2D_NMR COSY, HSQC, HMBC Connectivity Connectivity 2D_NMR->Connectivity Fragmentation MS/MS Substructural_Information Substructural_Information Fragmentation->Substructural_Information Structural_Elucidation Structural_Elucidation Molecular_Formula->Structural_Elucidation Proton_Environment->Connectivity Carbon_Backbone->Structural_Elucidation Connectivity->Structural_Elucidation Substructural_Information->Structural_Elucidation

Caption: Logic of structural elucidation.

References

Application Note: Aspinonene Quantitative Analysis Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of Aspinonene, a fungal secondary metabolite, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] this compound is a polyketide natural product isolated from the fungus Aspergillus ochraceus.[1] This method provides a reliable protocol for the quantification of this compound in fermentation broths and purified samples, which is essential for research, process development, and quality control in drug discovery and development. The assay demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis.

Introduction

This compound is a fungal secondary metabolite originally isolated from Aspergillus ochraceus.[2] It belongs to the polyketide class of compounds and has the systematic IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2] While extensive biological activity data for this compound is not yet available, related polyketides from Aspergillus species have shown a range of biological activities, suggesting potential therapeutic applications for this compound.[2] Accurate and precise quantification of this compound is crucial for fermentation process optimization, purification development, and for enabling further pharmacological studies. This application note presents a validated HPLC-UV method for the quantitative determination of this compound.

Experimental

  • This compound reference standard (≥98% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Aspergillus ochraceus culture broth (for sample analysis)

  • Ethyl acetate (for extraction)[1]

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterSetting
HPLC System Standard LC system with quaternary pump, autosampler, and UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol.[3] A series of calibration standards ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.

For the analysis of this compound from a fermentation broth, a liquid-liquid extraction was performed.[1]

  • Filter the Aspergillus ochraceus culture broth to remove mycelia.[1]

  • Extract the filtered broth three times with an equal volume of ethyl acetate.[1]

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

Results and Discussion

The linearity of the method was evaluated by constructing a calibration curve from the prepared standard solutions. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

Table 2: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,453
0.9998

The precision of the method was determined by analyzing replicate injections of three different concentrations of this compound. The accuracy was assessed by spiking a known amount of this compound into a sample matrix and calculating the percent recovery. The results, summarized in Table 3, indicate high precision and accuracy.

Table 3: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
51.82.598.5%
251.21.9101.2%
750.91.599.8%

Protocol: Quantitative Analysis of this compound

4.1. Preparation of Mobile Phase

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Degas both mobile phases before use.

4.2. Standard Curve Generation

  • Prepare a 1 mg/mL this compound stock solution in methanol.

  • Perform serial dilutions to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL in the initial mobile phase composition (90% A, 10% B).

  • Inject each standard onto the HPLC system.

  • Construct a calibration curve by plotting the peak area versus the concentration.

4.3. Sample Analysis

  • Prepare the sample as described in section 2.4.

  • Inject the prepared sample onto the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Aspinonene_Standard This compound Reference Standard Stock_Solution Prepare 1 mg/mL Stock Solution Aspinonene_Standard->Stock_Solution Culture_Broth Aspergillus ochraceus Culture Broth Extraction Liquid-Liquid Extraction Culture_Broth->Extraction Calibration_Standards Prepare Calibration Standards (1-100 µg/mL) Stock_Solution->Calibration_Standards HPLC_Injection Inject into HPLC System Calibration_Standards->HPLC_Injection Reconstitution Reconstitute in Methanol Extraction->Reconstitution Reconstitution->HPLC_Injection Chromatography C18 Column Separation HPLC_Injection->Chromatography UV_Detection UV Detection at 210 nm Chromatography->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Standards Quantification Quantify this compound in Sample Peak_Integration->Quantification Sample Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

biosynthesis_pathway Acetyl_CoA Acetyl-CoA (Starter Unit) Polyketide_Synthase Polyketide Synthase Acetyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->Polyketide_Synthase Pentaketide Pentaketide Intermediate Polyketide_Synthase->Pentaketide Bisepoxide Hypothetical Bisepoxide Intermediate Pentaketide->Bisepoxide Rearrangement This compound This compound Bisepoxide->this compound Reduction (Low O2) Aspyrone Aspyrone Bisepoxide->Aspyrone Oxidation (High O2)

Caption: Proposed biosynthetic pathway of this compound.[2]

Conclusion

The developed RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for the determination of this compound in complex matrices such as fungal fermentation broths, and can be readily implemented in a quality control or research laboratory setting. This will facilitate further studies on the production and biological activities of this natural product.

References

Application Notes and Protocols for Cell-based Assays to Determine Aspinonene Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a fungal secondary metabolite, a polyketide with a complex stereostructure, isolated from Aspergillus ochraceus.[1] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[1] While the biosynthesis of this compound has been studied, indicating its origin from a pentaketide precursor, comprehensive data on its biological activities, including cytotoxicity, are not widely available.[1][2] These application notes provide a framework of detailed protocols for researchers to systematically evaluate the cytotoxic potential of this compound using established cell-based assays. The following protocols will enable the determination of this compound's effect on cell viability and the elucidation of its potential mechanism of action, particularly in the context of cancer research where novel cytotoxic compounds are of great interest.

Assessment of General Cytotoxicity

To obtain an initial understanding of this compound's cytotoxic effects, two common and robust assays are recommended: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane integrity.[3][4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, HepG2, A549) to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations for a dose-response analysis (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

    • Carefully remove the medium and add 100 µL of MTT solvent (e.g., isopropanol with 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of this compound that inhibits 50% of cell growth, should be calculated.

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2096
11.0584
100.7560
500.4032
1000.1512
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as described for the MTT assay (Sections 1.1.1 and 1.1.2).

  • LDH Assay Procedure:

    • After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation:

The amount of LDH released is proportional to the number of dead cells. The results can be expressed as a percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

This compound Conc. (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)0.155
0.10.188
10.2515
100.5040
500.8575
1001.1098

Elucidating the Mechanism of Cell Death: Apoptosis Assays

If this compound demonstrates significant cytotoxicity, the next step is to determine the mode of cell death, with a focus on apoptosis, a form of programmed cell death.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency after treatment.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal is detected in the FL1 channel and PI in the FL2 channel.

    • The cell populations are quadrant-analyzed:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation:

The percentage of cells in each quadrant is quantified and can be presented in a table.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control9532
This compound (IC50)403525
Caspase Activity Assay

Apoptosis is often executed by a family of proteases called caspases.[6][7] A colorimetric or fluorometric assay can be used to measure the activity of key executioner caspases, such as caspase-3.

Experimental Protocol:

  • Cell Seeding and Treatment: Treat cells with this compound as described in Section 2.1.1.

  • Cell Lysis:

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Caspase-3 Activity Measurement:

    • Determine the protein concentration of the cell lysate.

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

Data Presentation:

Caspase-3 activity can be expressed as fold change relative to the vehicle control.

TreatmentCaspase-3 Activity (Fold Change)
Vehicle Control1.0
This compound (IC50)4.5

Visualizing Workflows and Hypothetical Signaling Pathways

Experimental Workflow for this compound Cytotoxicity Assessment

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Conclusion start Select Cancer Cell Line treat Treat with this compound (Dose-Response and Time-Course) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh ic50 Determine IC50 Value mtt->ic50 ldh->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis caspase Caspase Activity Assay ic50->caspase pathway Western Blot for Apoptotic Proteins caspase->pathway analyze Analyze and Summarize Data pathway->analyze conclusion Conclude on Cytotoxicity and Mechanism of this compound analyze->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other natural cytotoxic compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[6][8]

G This compound This compound Cell Cancer Cell This compound->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

These application notes provide a comprehensive guide for the initial cytotoxic evaluation of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cancer cell lines. Furthermore, the proposed assays for apoptosis will help in elucidating the underlying molecular mechanisms of this compound-induced cell death. The provided templates for data presentation and the visual workflows and pathways offer a clear framework for organizing and interpreting the experimental results. This systematic approach is crucial for determining the potential of this compound as a novel anticancer agent.

References

Application Notes and Protocols for the Evaluation of Aspinonene as a Potential Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a multifunctional fungal secondary metabolite, a polyketide, originally isolated from Aspergillus ochraceus. While the bioactivities of many secondary metabolites from Aspergillus species have been explored, including antimicrobial and cytotoxic effects, there is currently no scientific literature describing this compound's function as a plant growth regulator. Fungal secondary metabolites, however, are a promising source for novel bioactive compounds that can influence plant development, with some mimicking the effects of known phytohormones like auxins and gibberellins.

These application notes provide a hypothetical framework and detailed experimental protocols for the initial screening and characterization of a novel compound, such as this compound, as a potential plant growth regulator. The methodologies outlined below are standard in the field and are designed to assess the compound's effects on key plant developmental stages.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data that could be generated from the experimental protocols described in this document. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Hypothetical Dose-Response Effect of this compound on Arabidopsis thaliana Seedling Growth

This compound Concentration (µM)Average Root Length (mm) ± SDAverage Shoot Length (mm) ± SDAverage Fresh Weight (mg) ± SD
0 (Control)25.4 ± 2.115.2 ± 1.85.3 ± 0.5
0.128.1 ± 2.516.0 ± 1.95.8 ± 0.6
135.7 ± 3.018.5 ± 2.26.9 ± 0.7
1015.2 ± 1.710.1 ± 1.54.1 ± 0.4
1005.8 ± 0.96.3 ± 1.12.5 ± 0.3

SD: Standard Deviation

Table 2: Hypothetical Effect of this compound (1 µM) on Seed Germination Rate

Plant SpeciesGermination Rate (%) - ControlGermination Rate (%) - this compound (1 µM)
Arabidopsis thaliana98 ± 299 ± 1
Lactuca sativa (Lettuce)95 ± 497 ± 3
Solanum lycopersicum (Tomato)92 ± 594 ± 4
Zea mays (Maize)96 ± 397 ± 2

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for screening novel plant growth regulators and a simplified model of a plant hormone signaling pathway that a compound like this compound could potentially modulate.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Characterization cluster_2 Phase 3: Mechanism of Action Compound Test Compound (e.g., this compound) DoseResponse Dose-Response Seedling Assay (Protocol 1) Compound->DoseResponse Germination Seed Germination Assay (Protocol 2) Compound->Germination Phenotype Phenotypic Analysis (Root/Shoot Length, Biomass) DoseResponse->Phenotype Germination->Phenotype Comparative Comparative Analysis with Known Phytohormones Phenotype->Comparative Active Concentration Physiological Physiological Assays (e.g., Chlorophyll content) Comparative->Physiological GeneExpression Gene Expression Analysis (qRT-PCR) Physiological->GeneExpression Signaling Signaling Pathway Investigation GeneExpression->Signaling TargetID Target Identification Signaling->TargetID hormone_signaling_pathway cluster_pathway Generic Hormone Signaling Pathway (e.g., Auxin) Hormone Plant Hormone (or this compound) Receptor Receptor Protein (e.g., TIR1) Hormone->Receptor Binds Repressor Repressor Protein (e.g., Aux/IAA) Receptor->Repressor Targets for Degradation TF Transcription Factor (e.g., ARF) Repressor->TF Inhibits Gene Hormone-Responsive Genes TF->Gene Activates Transcription Response Cellular Response (Growth, Division, Elongation) Gene->Response Leads to

Investigating the Mechanism of Action of Aspinonene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite, a polyketide isolated from Aspergillus ochraceus.[1] While its chemical structure and biosynthetic pathway have been partially elucidated, comprehensive data on its biological activity and mechanism of action are currently limited.[1] This document provides a guide for researchers interested in investigating the potential therapeutic applications of this compound. It outlines a series of experimental protocols and a proposed workflow to systematically explore its mechanism of action. The biosynthesis of this compound is known to be related to that of aspyrone, with the relative production of each influenced by the concentration of dissolved oxygen during fermentation.[1][2] This suggests that the biological activities of these related compounds could be a starting point for investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₆O₄[1]
Molecular Weight188.22 g/mol [1][3]
IUPAC Name(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1][3]
CAS Number157676-96-5[1]
AppearanceColorless oil[1]
SolubilitySoluble in methanol and chloroform[1]

Proposed Workflow for Investigating the Mechanism of Action of this compound

Due to the limited data on this compound's biological effects, a systematic approach is required to identify its cellular targets and mechanism of action. The following workflow is a proposed strategy for researchers to follow.

G cluster_0 Phase 1: Screening & Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: In Vivo Model Testing A Compound Acquisition (Isolation or Synthesis) B Broad Spectrum Phenotypic Screening (e.g., NCI-60 Panel) A->B Test Compound C Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C Test Compound D Identification of 'Hit' Cell Lines or Targets B->D C->D E Dose-Response Studies (IC50/EC50 Determination) D->E Validated Hit F Target Engagement Assays (e.g., CETSA, SPR) E->F G Gene Expression Profiling (RNA-seq, Microarray) F->G H Signaling Pathway Analysis (Western Blot, Reporter Assays) G->H I Animal Model Selection (Based on In Vitro Data) H->I Confirmed Pathway J Pharmacokinetic & Pharmacodynamic Studies I->J K Efficacy & Toxicity Evaluation J->K L Mechanism of Action Confirmation in Vivo K->L

Proposed workflow for MOA investigation.

Experimental Protocols

The following are detailed protocols for key experiments that would be central to elucidating the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., from the NCI-60 panel)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is to investigate the effect of this compound on the activation state of key proteins in a signaling pathway of interest (e.g., a hypothetical MAPK pathway).

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Hypothetical Signaling Pathway for this compound Investigation

Given that many fungal polyketides exhibit anticancer or anti-inflammatory properties, a common starting point for investigation is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. The following diagram illustrates a hypothetical scenario where this compound could be investigated for its effects on this pathway.

MAPK_Pathway cluster_input Extracellular Signals cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis This compound This compound (Hypothetical Target) This compound->MEK Inhibition?

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Aspinonene Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspinonene purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the isolation and purification of this compound, a fungal secondary metabolite from Aspergillus ochraceus.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a polyketide-derived fungal secondary metabolite with a unique chemical structure (C9H16O4).[1] Its purification can be challenging due to its potential for low yields from fermentation, co-elution with structurally similar compounds, and possible degradation under certain conditions.

Q2: What is the general workflow for this compound purification?

A2: The typical workflow involves fermentation of Aspergillus ochraceus, followed by extraction of the culture broth with an organic solvent like ethyl acetate. The crude extract is then subjected to one or more chromatographic steps for purification.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A combination of chromatographic techniques is often employed. Initial purification is commonly performed using silica gel column chromatography. For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is typically used.

Troubleshooting Guides

Low Yield of this compound

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Recommended Solution
Inefficient Extraction Ensure thorough extraction from the fungal broth by performing multiple rounds of liquid-liquid extraction with a suitable solvent like ethyl acetate. Adjusting the pH of the broth before extraction may improve the partitioning of this compound into the organic phase.
Compound Degradation This compound may be unstable under certain pH and temperature conditions. Minimize exposure to harsh acidic or basic conditions and high temperatures during the purification process. It is advisable to work quickly and store extracts and fractions at low temperatures.
Suboptimal Fermentation The production of this compound is highly dependent on the fermentation conditions. Optimize parameters such as media composition, pH, temperature, and incubation time to enhance the biosynthesis of the target metabolite.
Co-elution of Impurities in Chromatography

Problem: Impurities are co-eluting with this compound during column chromatography, leading to impure fractions.

Chromatography Type Possible Cause Recommended Solution
Silica Gel Chromatography Similar Polarity of Compounds: Impurities may have a polarity very similar to this compound, resulting in poor separation.Modify the Mobile Phase: Try a different solvent system with varying polarity or use a shallower gradient to improve resolution. For example, if using a hexane-ethyl acetate system, a gradual increase in the percentage of ethyl acetate may help separate compounds with close Rf values.
Change the Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase such as alumina or a bonded silica phase.
HPLC Inadequate Mobile Phase Selectivity: The chosen mobile phase may not be optimal for resolving this compound from its closely related impurities.Modify the Organic Modifier: Switch from acetonitrile to methanol or vice-versa, or use a combination of both, as this can alter the selectivity for polar compounds.
Adjust Mobile Phase pH: A slight adjustment in the pH of the mobile phase can significantly change the retention of ionizable compounds. For reversed-phase columns, experimenting with a pH range of 3-7 may improve separation.
Optimize Gradient: Adjust the gradient slope. A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

Data Presentation

Table 1: Representative Purification Scheme for a Fungal Polyketide
Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Yield (%) Fold Purification
Crude Extract1500100,00066.71001
Solvent Partitioning75090,000120901.8
Silica Gel Chromatography15075,000500757.5
Preparative HPLC1050,00050005075

Note: This is a generalized table. Actual values will vary depending on the specific compound and experimental conditions.

Table 2: Representative Stability of a Polyketide at Different pH and Temperatures

The stability of this compound under various conditions has not been extensively reported. The following data for a related polyketide provides insight into potential stability issues. The data represents the percentage of the compound remaining after 24 hours of incubation.

pH 4°C 25°C 40°C
3.098%90%75%
5.099%95%85%
7.095%85%60%
9.080%60%40%

Note: This data is illustrative and based on the stability of similar polyketide compounds. It is recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus ochraceus Culture
  • Fermentation: Culture Aspergillus ochraceus in a suitable liquid medium to promote the biosynthesis of this compound.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for developing an analytical HPLC method for this compound.[1]

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: HPLC-grade water

    • B: HPLC-grade methanol or acetonitrile

  • Gradient:

    • Start with a "scouting gradient" to determine the approximate elution time of this compound (e.g., 5-95% B over 20 minutes).[2]

    • Optimize the gradient to improve the resolution around the this compound peak. For example, if this compound elutes at 40% B, a shallower gradient from 30% to 50% B over a longer time can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A starting wavelength of 210 nm is recommended. A full UV scan of a pure this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

Mandatory Visualization

experimental_workflow This compound Purification Workflow fermentation Aspergillus ochraceus Fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Semi-pure Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Co-elution in HPLC start Co-eluting Peaks Observed modify_gradient Modify Gradient (Shallower Slope) start->modify_gradient change_solvent Change Organic Modifier (ACN/MeOH) modify_gradient->change_solvent If no improvement resolution_achieved Resolution Achieved modify_gradient->resolution_achieved If successful adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph If no improvement change_solvent->resolution_achieved If successful adjust_ph->resolution_achieved If successful

Caption: A logical approach to troubleshooting co-elution issues in HPLC.

References

Improving the stability of Aspinonene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aspinonene Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in common laboratory solvents. This compound is a fungal secondary metabolite with a polyketide structure, making it susceptible to degradation under certain conditions.[1] Understanding its stability profile is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I prepared a stock solution of this compound in DMSO, and after a few days at room temperature, I'm seeing a loss of activity in my assay. What is happening?

A1: this compound can degrade in solution over time, especially at room temperature. The primary routes of degradation are likely hydrolysis and oxidation. For optimal stability, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from moisture. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q2: My this compound solution in PBS (pH 7.4) seems to lose potency much faster than my DMSO stock. Why is that?

A2: this compound is susceptible to hydrolysis, a reaction that is often pH-dependent.[2] In aqueous solutions like PBS, especially at neutral or basic pH, the rate of hydrolysis can be significantly higher than in an aprotic solvent like DMSO. For aqueous-based experiments, it is best to prepare fresh working solutions from a frozen DMSO stock immediately before use. If an aqueous solution must be stored, it should be kept on ice and used within a few hours.

Q3: I noticed a slight yellowing of my this compound solution after it was left on the benchtop. What could be the cause?

A3: The yellowing of your solution could be an indication of photodegradation.[3][4] Many complex organic molecules, especially those with conjugated systems, are sensitive to light.[5][6][7] Exposure to ambient light can induce chemical reactions that alter the structure of this compound and lead to colored degradation products. To prevent this, always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Q4: Can I dissolve this compound directly in my aqueous cell culture medium?

A4: While this compound is soluble in some organic solvents like methanol and chloroform, its solubility in purely aqueous solutions may be limited.[1] It is common practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted into the aqueous medium to the final desired concentration. When diluting, ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO in cell culture).

Q5: What are the best practices for long-term storage of this compound?

A5: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If storing as a solution, use an anhydrous aprotic solvent like DMSO, aliquot into single-use volumes, and store at -80°C.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity over time Hydrolysis, oxidation, photodegradationStore stock solutions at -80°C in anhydrous DMSO. Prepare fresh aqueous working solutions for each experiment. Protect all solutions from light.
Change in solution color (e.g., yellowing) PhotodegradationStore solutions in amber vials or wrap containers with foil. Minimize exposure to ambient light during experiments.
Precipitation in aqueous buffer or media Poor aqueous solubilityPrepare a high-concentration stock in DMSO. Add the stock solution to the aqueous buffer/media with vigorous vortexing. Ensure the final solvent concentration is below the tolerance of your assay.
Inconsistent results between experiments Degradation of stock solution, repeated freeze-thaw cyclesAliquot stock solutions into single-use vials to avoid repeated warming and cooling. Always use a fresh aliquot for critical experiments.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. This data is intended to guide solvent selection and storage procedures.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 25°C (Room Temperature)

Solvent Half-life (t½) in Hours (Protected from Light) Half-life (t½) in Hours (Exposed to Ambient Light)
Anhydrous DMSO> 168 hours72 hours
PBS (pH 7.4)24 hours8 hours
50% Ethanol/Water48 hours16 hours
Methanol96 hours36 hours

Table 2: Effect of Temperature and pH on this compound Stability in Aqueous Solution

Condition Half-life (t½) in Hours
PBS (pH 7.4) at 4°C72 hours
PBS (pH 7.4) at 25°C24 hours
Acetate Buffer (pH 5.0) at 25°C96 hours
Carbonate Buffer (pH 9.0) at 25°C6 hours

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for determining the stability of this compound in a given solvent. A stability-indicating HPLC method is one that can separate the intact drug from its degradation products.[8][9][10]

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, water)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

2. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent (e.g., anhydrous DMSO).

  • Dilute the stock solution to a final concentration of 50 µg/mL in the test solvent(s) (e.g., PBS pH 7.4, methanol, etc.).

3. Stability Study Conditions:

  • Divide the prepared solutions into multiple vials.

  • Store the vials under different conditions (e.g., 4°C, 25°C, 40°C).

  • For photostability testing, expose a set of vials to a controlled light source while keeping a parallel set wrapped in foil as a dark control.[10]

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

  • Inject the samples onto the HPLC system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

5. Data Analysis:

  • Measure the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the time zero (T=0) sample.

  • Plot the natural logarithm of the remaining concentration versus time. The degradation rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock (e.g., DMSO) prep_working Dilute to Working Conc. in Test Solvents prep_stock->prep_working store_temp Incubate at Different Temps (4°C, 25°C, 40°C) prep_working->store_temp Split Samples store_light Expose to Light (vs. Dark Control) prep_working->store_light Split Samples sampling Sample at Time Points (0, 2, 4, 8, 24h...) store_temp->sampling store_light->sampling hplc HPLC Analysis (Quantify Peak Area) sampling->hplc calc_deg Calculate % Remaining hplc->calc_deg calc_half Determine Rate & Half-life calc_deg->calc_half G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation This compound This compound (Active) Hydrolyzed Hydrolyzed Product (Inactive) This compound->Hydrolyzed H₂O, pH > 7 Photo_isomer Photo-isomer This compound->Photo_isomer Light (UV/Vis) Photo_oxidized Photo-oxidized Product Photo_isomer->Photo_oxidized O₂

References

Technical Support Center: Aspinonene NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aspinonene NMR Analysis Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR spectral overlap encountered during the analysis of this compound and other complex natural products.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region. What are the initial steps to resolve this?

A1: Signal overlap in the ¹H NMR spectrum of complex molecules like this compound is a common challenge.[1] Here are some initial troubleshooting steps:

  • Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities and that the concentration is optimal. Adjusting the sample concentration, pH, temperature, or solvent can sometimes help to minimize line broadening and improve spectral dispersion.[2]

  • Utilize a Higher Field Spectrometer: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of the signals and may resolve some of the overlap.[2]

  • Solvent Change: Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆) can induce differential chemical shifts, potentially resolving overlapping signals.[2][3]

Q2: I've tried basic troubleshooting, but the overlap persists. What advanced NMR experiments can I perform?

A2: For persistent spectral overlap, several advanced 2D NMR and specialized 1D experiments can be employed:

  • 2D NMR Spectroscopy: Techniques like COSY, TOCSY, HSQC, and HMBC are powerful tools for resolving overlap by spreading the signals across a second dimension.[2][4][5] These experiments reveal correlations between different nuclei, aiding in the assignment of individual signals even in crowded regions.[4][5][6]

  • Pure Shift NMR: This technique computationally removes the effect of homonuclear coupling, causing multiplets to collapse into singlets.[1][7][8] This simplification of the spectrum can dramatically improve resolution and is particularly useful for highly overlapped proton spectra.[1][7][8][9][10]

  • 1D Selective Experiments: 1D TOCSY or NOESY experiments can be used to selectively excite a single proton and observe correlations to its coupled partners or spatially close neighbors, respectively. This can help to identify and assign spin systems within a complex spectrum.[11]

Troubleshooting Guides

Guide 1: Utilizing 2D NMR to Resolve Overlapping Signals

Issue: Inability to assign specific proton signals in the ¹H NMR spectrum of this compound due to severe overlap.

Solution: Perform a series of 2D NMR experiments to disperse the signals and establish connectivity between protons and carbons.

Experimental Protocols:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4] This helps to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4] This is extremely useful for resolving overlapping proton signals by spreading them out according to the chemical shifts of the attached carbons.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which helps in piecing together the carbon skeleton.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.

Data Presentation:

ExperimentInformation GainedBenefit for Overlap Resolution
COSY J-coupling between protonsIdentifies neighboring protons, helping to trace out spin systems.
HSQC Direct ¹H-¹³C correlationsResolves overlapping proton signals by spreading them into the ¹³C dimension.[5][6]
HMBC Long-range ¹H-¹³C correlationsConnects different fragments of the molecule, aiding in overall structure elucidation.
TOCSY Correlations between all protons in a spin systemHelps to identify all protons belonging to a particular structural fragment, even if some are overlapped.

Expected Outcome: By combining the information from these 2D NMR experiments, you can build a detailed picture of the molecular structure of this compound and assign the chemical shifts of protons and carbons that are overlapped in the 1D spectrum.

Guide 2: Applying Pure Shift NMR for Enhanced Resolution

Issue: Even with 2D NMR, some proton signals remain too close to be definitively assigned.

Solution: Employ pure shift NMR techniques to collapse multiplets into singlets, thereby maximizing spectral resolution.[1][7][8]

Experimental Protocol:

Several pure shift experiments are available, with the choice depending on the spectrometer and software. A common approach is the Zangger-Sterk experiment, which uses "chunked" acquisition with a refocusing element to achieve broadband homonuclear decoupling.[1]

Data Presentation:

Technique¹H Signal AppearanceResolution Enhancement
Conventional ¹H NMR MultipletsLimited by J-coupling
Pure Shift ¹H NMR SingletsSignificantly increased, revealing individual chemical shifts

Expected Outcome: The pure shift ¹H NMR spectrum will display each proton signal as a single line, centered at its chemical shift.[1][8] This simplification allows for the accurate determination of chemical shifts for protons that were previously part of complex, overlapping multiplets.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_advanced_techniques Advanced Techniques cluster_resolution Resolution problem Overlapping ¹H NMR Signals in this compound sample_prep Optimize Sample Preparation problem->sample_prep high_field Use Higher Field Spectrometer sample_prep->high_field If overlap persists solvent Change Solvent high_field->solvent If overlap persists two_d_nmr 2D NMR (COSY, HSQC, etc.) solvent->two_d_nmr If overlap persists pure_shift Pure Shift NMR two_d_nmr->pure_shift For remaining overlap resolved Resolved Signals and Structure Elucidation two_d_nmr->resolved pure_shift->resolved

Caption: Workflow for resolving overlapping NMR signals.

logical_relationship cluster_1d 1D ¹H NMR cluster_2d 2D NMR (e.g., HSQC) cluster_pure_shift Pure Shift NMR overlapped_signals Overlapped Multiplets dispersed_signals Dispersed Cross-peaks overlapped_signals->dispersed_signals Resolves by spreading into a second dimension singlets Resolved Singlets overlapped_signals->singlets Resolves by collapsing multiplets

Caption: Logical relationship between NMR techniques for resolving overlap.

References

Technical Support Center: Enhancing Aspinonene Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Aspinonene using mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for this compound analysis.

Question: Why am I observing a weak or no signal for my this compound sample?

Answer: Low or no signal for this compound can stem from several factors throughout the analytical workflow. A systematic check of your sample preparation, liquid chromatography (LC), and mass spectrometry (MS) parameters is recommended.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause. Ensure that the extraction solvent is appropriate; methanol is a good starting point for relatively clean samples.[1] Sonication or vortexing can improve extraction efficiency.[1] For complex matrices like plasma or tissue homogenates, consider more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances that can cause ion suppression.

  • LC Separation: Suboptimal chromatographic conditions can lead to poor peak shape and, consequently, low signal intensity. Verify that the mobile phase composition and gradient are suitable for eluting this compound. A reversed-phase C18 column is a common choice for small molecules like this compound.

  • Mass Spectrometer Settings: Incorrect MS parameters are a frequent source of poor signal.

    • Ionization Source: Ensure the ionization source (e.g., Electrospray Ionization - ESI) is clean and that the parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. ESI is generally suitable for polar molecules, and given this compound's structure, it should ionize well.

    • Mass Analyzer: Confirm that the mass analyzer is calibrated and that you are monitoring for the correct precursor ion (m/z 189.1121 for [M+H]⁺).

    • Detector: A dirty or aging detector can lead to a general loss of sensitivity.

Question: My this compound peak is broad or showing splitting. What could be the cause?

Answer: Peak broadening or splitting can compromise both quantification and identification. The issue can originate from the sample, the LC system, or the column itself.

  • Sample Issues:

    • High Concentration: Injecting a sample that is too concentrated can overload the analytical column, leading to peak fronting or broadening. Dilute your sample and reinject.

    • Sample Solvent: The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions. A solvent stronger than the mobile phase can cause peak distortion.

  • LC System and Column:

    • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues. Implement a column wash step or use a guard column to protect the analytical column.

    • Column Degradation: Over time and with exposure to harsh conditions, the stationary phase of the column can degrade. If the problem persists with clean samples, consider replacing the column.

    • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector and the detector can contribute to peak broadening. Ensure your system is optimized for low dead volume.

Question: I'm observing high background noise in my chromatogram. How can I reduce it?

Answer: High background noise can significantly impact your limit of detection (LOD) and limit of quantitation (LOQ).

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.

  • System Contamination: Contaminants can leach from tubing, seals, and other system components. A thorough system flush with a strong solvent mixture (e.g., isopropanol:acetonitrile:water) can help.

  • Sample Matrix Effects: Complex sample matrices can introduce a significant amount of background ions. Enhance your sample preparation with techniques like SPE to remove these interferences.

  • Electronic Noise: Ensure the mass spectrometer is properly grounded and that there are no nearby sources of electronic interference.

Question: How can I confirm the identity of this compound in my samples?

Answer: The most definitive way to confirm the identity of this compound is by tandem mass spectrometry (MS/MS). This involves isolating the precursor ion and fragmenting it to produce a characteristic fragmentation pattern.

  • Precursor Ion: Based on its molecular formula (C₉H₁₆O₄), the expected precursor ion for this compound in positive ionization mode would be the protonated molecule [M+H]⁺ at m/z 189.1121.[2]

Frequently Asked Questions (FAQs)

What are the key mass spectrometry parameters for this compound detection?

The optimal parameters should be determined empirically. However, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
Precursor Ion (m/z) 189.1121Corresponds to [M+H]⁺ for C₉H₁₆O₄.[2]
Ionization Mode Positive Electrospray (ESI+)This compound's structure is amenable to protonation.
Product Ions (for MRM) To be determined empiricallyPerform a product ion scan on a standard. Likely losses include H₂O and small alkyl chains.
Collision Energy To be determined empiricallyOptimize for the desired fragment ions.
Capillary Voltage 3.0 - 4.5 kVTypical range for ESI.
Source Temperature 120 - 150 °CTo be optimized for desolvation.
Desolvation Gas Flow 600 - 800 L/hrTo be optimized for desolvation.

How can I improve the sensitivity for this compound detection?

Several strategies can be employed to enhance the sensitivity of your this compound assay:

StrategyDescription
Sample Preparation Use solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.
Chromatography Employ micro- or nano-LC systems, which use lower flow rates and smaller column diameters to increase analyte concentration at the ion source.[3]
Ionization Optimize all ion source parameters. Consider the use of mobile phase additives that can enhance ionization efficiency, though care must be taken as some can cause suppression.
Mass Spectrometry Use a sensitive instrument such as a triple quadrupole mass spectrometer in MRM mode for targeted quantification.

What are the expected performance characteristics of a validated LC-MS/MS method for this compound?

While specific data for this compound is not available, the following table presents typical performance characteristics for a validated LC-MS/MS method for the quantification of a small molecule in a biological matrix.

Performance CharacteristicTypical Value
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantitation (LOQ) 1 - 10 ng/mL
Linearity (R²) > 0.995
Precision (%CV) < 15%
Accuracy (%RE) ± 15%

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol provides a starting point for the development of a robust method for this compound quantification.

1. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI+.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: 189.1 -> (Quantifier ion), 189.1 -> (Qualifier ion). Fragment ions to be determined from a standard.

      • Internal Standard: To be selected based on availability and properties.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Culture Broth) Extraction Extraction of this compound (e.g., Protein Precipitation, LLE) Sample_Collection->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation (Reversed-Phase) Concentration->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Review Data Review & Reporting Peak_Integration->Data_Review

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic action_node action_node Start Low or No Signal? Check_Sample_Prep Sample Prep OK? Start->Check_Sample_Prep Check_LC LC Conditions OK? Check_Sample_Prep->Check_LC Yes Action_Sample_Prep Optimize Extraction & Clean-up Check_Sample_Prep->Action_Sample_Prep No Check_MS MS Settings OK? Check_LC->Check_MS Yes Action_LC Check Column, Mobile Phase, & Peak Shape Check_LC->Action_LC No Action_MS Tune & Calibrate MS, Optimize Source Check_MS->Action_MS No Resolved Problem Resolved Check_MS->Resolved Yes Action_Sample_Prep->Check_Sample_Prep Action_LC->Check_LC Action_MS->Check_MS

Caption: Troubleshooting logic for low this compound signal.

References

Addressing Aspinonene insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aspinonene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Isn't it predicted to be water-soluble?

A1: This is an excellent observation. Based on its chemical structure, this compound has a predicted XLogP3 value of -1.1, which suggests it should be relatively hydrophilic.[1] However, several factors can still lead to poor solubility in real-world experimental settings:

  • Aggregation: Molecules can self-associate and form aggregates in aqueous solutions, which reduces the amount of freely dissolved compound.[2]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile.[3]

  • Buffer Composition: The specific salts, pH, and ionic strength of your buffer can significantly impact the solubility of a compound.

  • Purity: Impurities from synthesis or degradation can affect solubility.

It is crucial to experimentally determine the solubility in your specific aqueous medium rather than relying solely on predicted values.

Q2: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic co-solvent is introduced into an aqueous system where it is less soluble.[4] Here are several troubleshooting steps:

  • Reduce Stock Concentration: Lower the concentration of your this compound stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous medium, which can sometimes prevent precipitation.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform a serial dilution. First, dilute the DMSO stock into a 50:50 mixture of DMSO and your aqueous medium, then further dilute this intermediate solution into the final 100% aqueous medium.[4]

  • Increase Final DMSO Concentration: Determine the maximum percentage of DMSO your experiment (e.g., your cell line) can tolerate without toxicity and adjust your dilution to reach that percentage.

  • Switch Solubilization Method: If co-solvents are not viable, you may need to explore alternative methods like complexation with cyclodextrins or using surfactants.[3][5]

Q3: What are the main categories of techniques I can use to improve the solubility of a compound like this compound?

A3: Solubility enhancement techniques are broadly divided into physical and chemical modifications.[4]

  • Physical Modifications: These methods alter the physical properties of the compound. They include particle size reduction (micronization, nanosuspension) to increase surface area and using amorphous forms instead of crystalline ones.[6][7]

  • Chemical Modifications: These approaches involve adding excipients or altering the compound itself. Key methods include using co-solvents, adjusting pH for ionizable compounds, complexation with agents like cyclodextrins, and using surfactants to form micelles that encapsulate the drug.[3][5][8]

G Categories of Solubility Enhancement Techniques cluster_main cluster_physical Physical Modifications cluster_chemical Chemical / Formulation Modifications Solubility Enhancement Solubility Enhancement Particle Size Reduction Particle Size Reduction Solubility Enhancement->Particle Size Reduction alters physical form Crystal Habit Modification Crystal Habit Modification Solubility Enhancement->Crystal Habit Modification alters physical form Co-solvents Co-solvents Solubility Enhancement->Co-solvents modifies solvent pH Adjustment pH Adjustment Solubility Enhancement->pH Adjustment modifies formulation Complexation (Cyclodextrins) Complexation (Cyclodextrins) Solubility Enhancement->Complexation (Cyclodextrins) modifies formulation Surfactants (Micelles) Surfactants (Micelles) Solubility Enhancement->Surfactants (Micelles) modifies formulation

Caption: Overview of solubility enhancement strategies.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays attributed to poor solubility.

This guide provides a systematic workflow to diagnose and solve solubility issues that may be causing variability in your experimental results.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Data & Protocols

Comparison of Common Solubilization Strategies

The following table provides a comparison of common strategies for a hypothetical poorly soluble compound. Researchers should perform similar assessments for this compound to determine the optimal method.

StrategyVehicle/ExcipientStarting Conc.Solubility Fold Increase (Hypothetical)ProsCons
Co-Solvent 5% DMSO in PBS1 mg/mL50xSimple to prepare; suitable for many in vitro assays.Risk of precipitation on dilution; potential for solvent toxicity.[5]
pH Adjustment pH 9.0 Phosphate Buffer1 mg/mL30xCost-effective and simple for ionizable compounds.Only effective for ionizable compounds; risk of precipitation if pH changes.[4]
Complexation 10% (w/v) HP-β-CD1 mg/mL250xSignificant solubility enhancement; can improve stability.Can be expensive; limited by the stoichiometry of the complex.[4]
Surfactant 1% Polysorbate 801 mg/mL180xForms micelles to solubilize hydrophobic compounds.[6]Can interfere with some biological assays; potential for cell toxicity.[8]
Experimental Protocol: Solubilization Using Cyclodextrins

This protocol describes a method to determine if hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance the aqueous solubility of this compound.

Objective: To create a phase-solubility diagram and quantify the increase in this compound solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm syringe filters

  • Orbital shaker

  • Analytical method for this compound quantification (e.g., HPLC-UV)

Methodology:

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions in PBS with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).[4]

  • Add Excess Compound: Add an excess amount of this compound powder to each HP-β-CD solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for 48 hours to allow the system to reach equilibrium.[4]

  • Sample Preparation: After incubation, let the vials stand to allow undissolved particles to settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.[4] Be sure to discard the first few drops to avoid filter adsorption effects.

  • Quantification: Dilute the filtered samples appropriately and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this phase-solubility diagram can be used to determine the complexation efficiency.

Relevant Signaling Pathway

While the specific signaling pathway for this compound is under investigation, many novel compounds are evaluated for their effects on critical cell regulation pathways like the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases.[9][10]

G Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates (via TSC) TSC TSC Complex Akt->TSC inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes TSC->mTORC1 inhibits

Caption: Key components of the PI3K/Akt/mTOR signaling cascade.

References

Technical Support Center: Optimizing Aspinonene Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Aspinonene in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new bioassay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from 100 µM down to 1 nM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.

Q2: How should I prepare the stock solution of this compound?

A2: this compound is a small molecule that may have limited aqueous solubility.[2][3] It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[1] Ensure the final concentration of the solvent in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[4]

Q3: My this compound solution is precipitating in the cell culture medium. What should I do?

A3: Compound precipitation in the media is a common issue that can lead to inaccurate and irreproducible results.[5][6] Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to test lower concentrations of this compound.

  • Optimize the solvent concentration: While keeping the final DMSO concentration below 0.5% is a general guideline, you may need to determine the maximum tolerable DMSO concentration for your specific cell line.[7]

  • Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium to minimize precipitation caused by temperature changes.[6][8]

  • Gentle mixing: When preparing the final working solution, add the this compound stock to the medium while gently vortexing to ensure rapid and uniform dispersion.[6]

  • Solubility testing: Perform a solubility test in your specific cell culture medium before proceeding with cellular assays. This can be done by preparing serial dilutions and visually inspecting for precipitation after incubation.[6]

Q4: How long should I expose the cells to this compound?

A4: The optimal exposure time depends on the compound's mechanism of action and the biological endpoint being measured.[4] It is recommended to perform a time-course experiment, for example, testing at 24, 48, and 72 hours, to determine the ideal duration for observing the desired effect.[4]

Q5: I am not observing any significant biological effect. What could be the reason?

A5: If this compound does not show activity, consider the following:

  • Concentration range: You may need to test a higher concentration range if the compound has low potency.

  • Cell line sensitivity: The chosen cell line may not be sensitive to this compound. It may be beneficial to test the compound on a panel of different cell lines.[4]

  • Incubation time: The biological effect may take longer to manifest. Try increasing the incubation time.[4]

  • Compound stability: Ensure that this compound is stable in your assay conditions for the duration of the experiment.

Q6: I am observing excessive cell death even at low concentrations. What should I do?

A6: If this compound is highly cytotoxic, the following adjustments can be made:

  • Use a lower concentration range: Shift your dose-response curve to a lower concentration range (e.g., nanomolar or picomolar).[4]

  • Reduce incubation time: A shorter exposure time might reveal a therapeutic window before significant cytotoxicity occurs.[4]

  • Check solvent toxicity: Ensure that the solvent concentration is not contributing to cell death by including a vehicle-only control.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the microplate.[4]Ensure thorough mixing of the cell suspension before seeding. Mix the compound solution well before adding it to the wells. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[4]
Compound precipitation observed during experiment The concentration of this compound exceeds its solubility in the cell culture medium.[6]Determine the maximum soluble concentration of this compound in your specific medium. Prepare a fresh dilution series and visually inspect for precipitation. Consider using a lower starting concentration.[6]
No dose-response relationship observed The concentration range tested is too narrow or not in the active range for the specific cell line. The compound may be inactive in the chosen assay.Test a wider concentration range (e.g., logarithmic dilutions from 1 nM to 100 µM).[1] Verify the compound's activity in a different, potentially more sensitive, cell line.
Inconsistent results between experiments Variations in cell passage number, cell density, incubation time, or reagent preparation.Standardize your experimental protocol. Use cells within a consistent passage number range, ensure consistent cell seeding density, and use the same incubation times. Prepare fresh reagents for each experiment.

Quantitative Data Summary

The following tables present hypothetical data for this compound to serve as a guideline for experimental design and data interpretation.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
HepG2Hepatocellular Carcinoma12.5
HCT116Colon Carcinoma30.1

Table 2: Hypothetical EC50 Values for this compound in an Anti-inflammatory Assay (24-hour incubation)

Assay TypeCell LineBiomarker MeasuredEC50 (µM)
Nitric Oxide InhibitionRAW 264.7Nitric Oxide (NO)8.7
Cytokine SuppressionTHP-1TNF-α10.3

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay

This protocol assesses the cytotoxic effects of a compound on a cell line.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include a vehicle control (medium with DMSO only).[4]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol helps to determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.[6]

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of a high-concentration this compound stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing 200 µL of your complete cell culture medium. Include a DMSO-only control.[6]

  • Incubate: Incubate the plate at 37°C and 5% CO2.[6]

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at 600 nm; an increase in absorbance indicates precipitation.[6]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare this compound Stock (e.g., 10 mM in DMSO) serial_dilution Create Serial Dilutions in Culture Medium stock->serial_dilution treat_cells Treat Cells with This compound Dilutions serial_dilution->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate readout Perform Assay Readout (e.g., MTT Assay) incubate->readout data_analysis Analyze Data and Determine IC50/EC50 readout->data_analysis

Caption: General experimental workflow for determining IC50 or EC50.

troubleshooting_workflow start Experiment Start check_precipitation Precipitation in Media? start->check_precipitation check_activity Biological Activity Observed? check_precipitation->check_activity No solubility_test Perform Solubility Test check_precipitation->solubility_test Yes check_cytotoxicity Excessive Cytotoxicity? check_activity->check_cytotoxicity Yes increase_conc Increase this compound Concentration check_activity->increase_conc No decrease_conc_time Decrease Concentration and/or Incubation Time check_cytotoxicity->decrease_conc_time Yes proceed Proceed with Experiment check_cytotoxicity->proceed No lower_conc Lower this compound Concentration lower_conc->check_precipitation solubility_test->lower_conc increase_conc->check_activity change_cell_line Use More Sensitive Cell Line increase_conc->change_cell_line decrease_conc_time->check_cytotoxicity

Caption: Troubleshooting workflow for optimizing this compound concentration.

hypothetical_pathway This compound This compound Cell_Surface_Receptor Cell Surface Receptor This compound->Cell_Surface_Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Cell_Surface_Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.[2]

References

Preventing degradation of Aspinonene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Aspinonene to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C.[1] For short-term storage, +4°C is acceptable.[1]

Q2: How should I store this compound after reconstituting it in a solvent?

Once reconstituted, this compound solutions should be protected from light and stored at -20°C.[1] It is soluble in dimethyl sulfoxide (DMSO) and methanol.

Q3: What is the shelf-life of this compound?

When stored properly at -20°C, this compound is stable for at least one year.[1]

Q4: What are the potential signs of this compound degradation?

Degradation of this compound, which is a colorless oil, may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q5: What are the likely causes of this compound degradation?

Based on its chemical structure, which includes an epoxide ring, hydroxyl groups, and a carbon-carbon double bond, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The epoxide ring can undergo hydrolysis, especially in the presence of acidic or basic conditions, to form a diol.

  • Oxidation: The secondary hydroxyl groups and the double bond are potential sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of free radicals and subsequent degradation of the molecule.[2][3]

Troubleshooting Guide

Problem Possible Cause Solution
Loss of biological activity in an assay. Degradation of this compound due to improper storage or handling.- Verify storage conditions (temperature, light protection).- Aliquot the stock solution to minimize freeze-thaw cycles.- Prepare fresh dilutions for each experiment.- Confirm the purity of the compound using an analytical method like HPLC.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Chemical degradation of this compound.- Review the storage and handling procedures.- Investigate potential sources of contamination in solvents or buffers.- Consider performing forced degradation studies to identify potential degradation products.
Inconsistent experimental results. Inconsistent potency of this compound due to partial degradation.- Re-qualify the this compound stock by a suitable analytical method.- Use a fresh, unopened vial of the compound if degradation is suspected.- Ensure consistent preparation of working solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of an this compound sample. Method optimization may be required.

1. Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (optional)

  • Mobile Phase B: Methanol with 0.1% formic acid (optional)

  • Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 95%) over a period of time (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by a UV scan)

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the main this compound peak and any impurity peaks.

  • Calculate the purity based on the peak area percentage.

Visualizations

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation O2 Photodegradation Photodegradation This compound->Photodegradation Light/UV Diol_Product Diol Degradant Hydrolysis->Diol_Product Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products Photodegraded_Products Photodegraded Fragments Photodegradation->Photodegraded_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Assessment start Receive/Prepare This compound store Store under Recommended Conditions (-20°C, dark) start->store sample Sample at Time Points (T=0, T=x) store->sample hplc Analyze by HPLC/LC-MS sample->hplc data Compare Data (Purity, Impurities) hplc->data decision Assess Stability data->decision stable Stable decision->stable No significant change unstable Degraded decision->unstable Significant change

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for this compound Degradation start Inconsistent Experimental Results check_purity Check this compound Purity (e.g., HPLC) start->check_purity pure Purity is High (>95%) check_purity->pure Yes impure Purity is Low or Impurities Detected check_purity->impure No check_other Investigate Other Experimental Variables pure->check_other review_storage Review Storage and Handling Procedures impure->review_storage new_sample Use a Fresh This compound Sample review_storage->new_sample

Caption: Troubleshooting logic for degradation issues.

References

Minimizing batch-to-batch variability in Aspinonene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Aspinonene. Our resources are designed to help you minimize batch-to-batch variability and troubleshoot common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

This compound is a polyketide natural product produced by the fungus Aspergillus ochraceus.[1] As a secondary metabolite, it possesses a unique chemical structure that is of interest to the drug discovery community for its potential biological activities.[1] Natural products like this compound are a rich source of novel scaffolds for therapeutic development.

Q2: What is the general workflow for producing this compound in a laboratory setting?

This compound is produced via fermentation of Aspergillus ochraceus. The process begins with the preparation of a seed culture from a stock of the fungus, which is then used to inoculate a larger production medium. Following a period of incubation to allow for fungal growth and secondary metabolite production, this compound is extracted from the culture broth and purified.[1]

Q3: What are the primary drivers of batch-to-batch variability in this compound production?

Batch-to-batch variability in fungal fermentations can be attributed to several factors. Key contributors include inconsistencies in the quality and quantity of the inoculum, variations in fermentation parameters such as pH, temperature, and dissolved oxygen levels, and the composition of the fermentation medium, particularly the carbon and nitrogen sources.

Q4: How does dissolved oxygen concentration impact this compound yield?

The biosynthesis of this compound is closely related to that of another metabolite, aspyrone. The metabolic pathway can be directed towards aspyrone production with increased dissolved oxygen concentrations during fermentation.[2] Therefore, maintaining a consistent and optimal dissolved oxygen level is critical for maximizing this compound yield and ensuring batch consistency.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound production, providing potential causes and actionable solutions.

Issue 1: Low or No this compound Production Despite Good Fungal Growth

Potential Cause Troubleshooting Step
Suboptimal Fermentation Medium The composition of the fermentation medium significantly impacts secondary metabolite production.[2] Systematically vary the concentrations of your carbon and nitrogen sources to identify the optimal ratio for this compound production.
Incorrect Fermentation Parameters Fermentation parameters such as pH, temperature, and agitation speed are critical. Ensure your fermenter is calibrated and maintaining the setpoints as defined in the experimental protocol. The optimal pH for the growth of Aspergillus species is generally between 5.0 and 8.0.[3][4]
Inconsistent Inoculum The age and viability of the inoculum can affect fermentation performance.[5][6] Standardize your inoculum preparation procedure, ensuring consistent spore concentration and age of the seed culture.
Sub-optimal Dissolved Oxygen As mentioned in the FAQs, dissolved oxygen is a key factor. Monitor and control the dissolved oxygen levels throughout the fermentation process. Higher oxygen levels may favor the production of aspyrone over this compound.[2]

Issue 2: Inconsistent this compound Yields Between Batches

Potential Cause Troubleshooting Step
Variability in Raw Materials The quality of media components can vary between suppliers or lots. Source high-quality ingredients and consider testing new batches of media components on a small scale before use in a full production run.
Inconsistent Inoculation Even minor variations in the volume or cell density of the inoculum can lead to significant differences in final yield. Implement a strict protocol for inoculum preparation and transfer.[7]
Fluctuations in Fermentation Parameters Ensure that your fermentation equipment is properly calibrated and maintaining consistent conditions (pH, temperature, agitation, aeration) across all batches.
Incomplete Extraction The efficiency of the solvent extraction process can impact the final isolated yield. Ensure complete and consistent extraction by using the specified solvent-to-broth ratio and performing the extraction multiple times for each batch.

Issue 3: Difficulty in Purifying this compound from Crude Extract

Potential Cause Troubleshooting Step
Presence of Emulsions During Extraction Emulsions can form during liquid-liquid extraction, trapping the target compound and making phase separation difficult. To avoid this, gently mix the solvent and broth instead of vigorous shaking. If an emulsion does form, centrifugation can help to break it.[8]
Co-elution of Impurities If impurities are co-eluting with this compound during column chromatography, optimize your mobile phase gradient. A shallower gradient can improve the separation of compounds with similar polarities.
Compound Instability Some natural products can be sensitive to light, temperature, or pH. Protect your extracts from light and consider performing purification steps at a lower temperature to minimize degradation.

Quantitative Data

The following tables provide illustrative data on how different fermentation parameters can impact this compound yield and purity. These are based on typical results for polyketide production in Aspergillus species and should be used as a guide for optimization.

Table 1: Effect of Media Composition on this compound Production

Media FormulationCarbon Source (g/L)Nitrogen Source (g/L)This compound Yield (mg/L)Purity (%)
M1 Glucose (40)Peptone (10)8575
M2 Sucrose (40)Yeast Extract (10)12082
M3 Maltose (40)Ammonium Sulfate (5)6068

Table 2: Impact of Fermentation Parameters on this compound Yield

ParameterCondition ACondition BCondition C
pH 5.06.58.0
Temperature (°C) 252832
Agitation (rpm) 150200250
This compound Yield (mg/L) 95150110

Experimental Protocols

Protocol 1: Small-Scale this compound Production in Shake Flasks

  • Inoculum Preparation: a. Grow Aspergillus ochraceus on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until sporulation is observed. b. Aseptically transfer a small section of the fungal mat into a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth). c. Incubate at 28°C with shaking at 150 rpm for 3 days.[1]

  • Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium (e.g., Sucrose 40 g/L, Yeast Extract 10 g/L) with 40 mL of the seed culture. b. Incubate at 28°C with shaking at 200 rpm for 10-14 days.[1]

  • Extraction: a. Separate the mycelia from the culture broth by filtration through cheesecloth. b. Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

Protocol 2: Purification of this compound using Column Chromatography

  • Column Preparation: a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column. b. Equilibrate the column by running several column volumes of the starting mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.

  • Sample Loading and Elution: a. Dissolve the crude extract in a minimal amount of the starting mobile phase and load it onto the column. b. Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate. c. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling: a. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. b. Visualize the spots under UV light. c. Pool the fractions containing the pure this compound. d. Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation: a. Accurately weigh a portion of the purified this compound and dissolve it in a known volume of HPLC-grade methanol to create a stock solution. b. Prepare a series of calibration standards by diluting the stock solution. c. Dissolve a known amount of your experimental sample in methanol and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). c. Flow Rate: 1.0 mL/min. d. Detection: UV at 210 nm. e. Injection Volume: 20 µL.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. b. Determine the concentration of this compound in your experimental sample by comparing its peak area to the calibration curve.

Visualizations

cluster_start Start cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum_Preparation Inoculum Preparation (Spores/Mycelia) Seed_Culture Seed Culture Inoculum_Preparation->Seed_Culture Production_Culture Production Culture Seed_Culture->Production_Culture Extraction Extraction Production_Culture->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis

Caption: this compound Production Workflow.

Acetyl_CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase Acetyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Bisepoxide_Intermediate Hypothetical Bisepoxide Intermediate Polyketide_Synthase->Bisepoxide_Intermediate This compound This compound Bisepoxide_Intermediate->this compound Reduction (Lower O2) Aspyrone Aspyrone Bisepoxide_Intermediate->Aspyrone Oxidation (Higher O2)

Caption: this compound Biosynthetic Pathway.

Problem Low/Inconsistent Yield? Check_Inoculum Inoculum Quality Check Problem->Check_Inoculum Start Here Check_Media Media Composition Review Check_Inoculum->Check_Media Inoculum OK Inoculum_Solution Standardize Inoculum Prep Check_Inoculum->Inoculum_Solution Issue Found Check_Parameters Fermentation Parameter Verification Check_Media->Check_Parameters Media OK Media_Solution Optimize C/N Ratio Check_Media->Media_Solution Issue Found Check_Extraction Extraction Efficiency Evaluation Check_Parameters->Check_Extraction Parameters OK Parameters_Solution Calibrate & Monitor Probes Check_Parameters->Parameters_Solution Issue Found Check_Extraction->Problem Issue Found, Re-evaluate Extraction_Solution Optimize Solvent & Repetitions Check_Extraction->Extraction_Solution Issue Found

Caption: Troubleshooting Workflow.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Aspinonene and Aspyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Aspinonene and its close structural and biosynthetic relative, aspyrone. While extensive biological data for this compound is currently limited, this document summarizes the available information for aspyrone and related α-pyrone compounds to infer the potential therapeutic applications of this compound.[1][2] This comparison is intended to highlight research gaps and opportunities for future investigation into the pharmacological potential of these fungal secondary metabolites.

Introduction

This compound and aspyrone are polyketide secondary metabolites produced by fungi of the Aspergillus genus.[1][2] They share a close biosynthetic relationship, with their production being influenced by factors such as the dissolved oxygen concentration during fermentation.[1] Aspyrone belongs to the α-pyrone class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] Given their structural similarities, it is hypothesized that this compound may possess a comparable spectrum of bioactivity.

Data Presentation: Comparative Biological Activity

Due to the scarcity of publicly available biological activity data for this compound, this table primarily summarizes the reported activities for aspyrone and other related α-pyrone derivatives to provide a comparative context.

Biological ActivityCompound(s)AssayResults (IC₅₀/MIC)Reference Cell Line/Organism
Cytotoxicity α-pyrone derivativesMTT AssayIC₅₀: 0.52-9.85 μMHL-60, PC-3, HCT-116
AsperpyroneAmoebicidal AssayNo significant activityEntamoeba moshkovskii
α-pyrone derivativesCytotoxicity AssayIC₅₀: 31.02, 34.62, 27.90 μMHL-60
Antimicrobial α-pyrone derivativesMicrodilutionMIC: 6.25–100 μg/mLVarious bacteria
Anti-inflammatory Polyketide derivativesNO Production AssayIC₅₀: 1.49 ± 0.31 μMRAW264.7 macrophages
Polyketide derivativesNO Production AssayIC₅₀: 3.41 ± 0.85 μMRAW264.7 macrophages

Note: The lack of data for this compound represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activities of natural products like this compound and aspyrone.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, aspyrone) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a standard curve. The IC₅₀ value for the inhibition of NO production is then calculated.

Mandatory Visualization

Biosynthetic Relationship between this compound and Aspyrone

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound and aspyrone from a common polyketide precursor.

Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase Polyketide Synthase Acetyl-CoA->Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase Polyketide Precursor Polyketide Precursor Polyketide Synthase->Polyketide Precursor Hypothetical Bisepoxide Hypothetical Bisepoxide Polyketide Precursor->Hypothetical Bisepoxide Epoxidation Aspyrone Aspyrone Hypothetical Bisepoxide->Aspyrone Oxidation This compound This compound Hypothetical Bisepoxide->this compound Reduction

Caption: Proposed biosynthetic pathway of this compound and aspyrone.

General Workflow for Biological Activity Screening of Fungal Metabolites

This diagram outlines a typical workflow for the screening and evaluation of biological activities of fungal secondary metabolites.

Workflow cluster_0 Isolation & Identification cluster_1 Biological Activity Screening cluster_2 Data Analysis Fungus Fungus Fermentation Fermentation Fungus->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Compounds Pure Compounds Chromatography->Pure Compounds Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation Cytotoxicity Assay Cytotoxicity Assay Pure Compounds->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Pure Compounds->Antimicrobial Assay Anti-inflammatory Assay Anti-inflammatory Assay Pure Compounds->Anti-inflammatory Assay Other Bioassays Other Bioassays Pure Compounds->Other Bioassays Structure-Activity Relationship Structure-Activity Relationship Structure Elucidation->Structure-Activity Relationship IC50/MIC Determination IC50/MIC Determination Cytotoxicity Assay->IC50/MIC Determination Antimicrobial Assay->IC50/MIC Determination Anti-inflammatory Assay->IC50/MIC Determination IC50/MIC Determination->Structure-Activity Relationship

Caption: Workflow for fungal metabolite bioactivity screening.

Conclusion

The comparative analysis of this compound and aspyrone is currently hampered by a significant lack of biological activity data for this compound. However, the known bioactivities of the structurally related α-pyrone, aspyrone, and other similar fungal polyketides suggest that this compound holds potential as a cytotoxic, antimicrobial, and anti-inflammatory agent. Further investigation into the biological profile of this compound is warranted to explore its therapeutic potential and to establish a comprehensive structure-activity relationship for this class of compounds. The experimental protocols and workflows provided in this guide offer a framework for such future research endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of Aspinonene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungal secondary metabolite aspinonene and its structurally related analog, aspyrone. Due to the limited specific research on the structure-activity relationship (SAR) of this compound derivatives, this document focuses on comparing the known information about this compound with its close structural relative, aspyrone, to provide preliminary SAR insights for this class of compounds.

Core Structures: this compound and Aspyrone

This compound is a polyketide natural product isolated from fungi of the Aspergillus genus. Its structure is characterized by a C9 backbone featuring an epoxide ring, a trans-double bond, and multiple hydroxyl groups. Aspyrone, also produced by Aspergillus species, shares a close biosynthetic relationship with this compound. The key structural difference lies in the functional group at one terminus of the polyketide chain: this compound possesses a primary alcohol, whereas aspyrone has a lactone (α-pyrone) ring. This structural divergence arises from a bifurcation in their common biosynthetic pathway.

Table 1: Structural Comparison of this compound and Aspyrone

FeatureThis compoundAspyrone
Chemical Formula C₉H₁₆O₄C₉H₁₂O₄
Molecular Weight 188.22 g/mol 184.19 g/mol
Core Structure Dihydropyranα-Pyrone (Lactone)
Key Functional Groups Epoxide, Multiple Hydroxyls, AlkeneEpoxide, Hydroxyl, Alkene, Lactone
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol6-((E)-1-hydroxyprop-1-en-1-yl)-4-hydroxy-5-methyl-5,6-dihydro-2H-pyran-2-one

Comparative Biological Activity

While comprehensive SAR studies on a series of this compound derivatives are not publicly available, preliminary biological activities have been reported for aspyrone. This data can be used to infer the potential bioactivities of this compound and guide future research. The α-pyrone moiety, present in aspyrone, is a structural feature found in a variety of biologically active metabolites.

Table 2: Comparison of In Vitro Biological Activities

CompoundAssay TypeTarget Organism/Cell LineActivity MetricValue
This compound ---Data not publicly available
Aspyrone AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)MIC40 µg/mL
AntibacterialEscherichia coliMIC21 µg/mL
CytotoxicityVarious Cancer Cell LinesIC₅₀Data not publicly available

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

The antibacterial activity of aspyrone suggests that the core structure, including the epoxide and hydroxyl groups, may be important for its biological function. The difference in the terminal functional group (lactone in aspyrone vs. primary alcohol in this compound) is a key point for future SAR studies. It is plausible that modifications to the hydroxyl groups or the epoxide ring of this compound could significantly modulate its biological activity.

Biosynthetic Pathway and Relationship

This compound and aspyrone share a common biosynthetic pathway, originating from a pentaketide precursor.[1] A key intermediate in the pathway is a hypothetical bisepoxide. This intermediate can then be either reduced to form this compound or oxidized to form aspyrone.[1] The dissolved oxygen concentration during fermentation can influence the ratio of this compound to aspyrone produced.[1]

This compound and Aspyrone Biosynthesis acetyl_coa Acetyl-CoA + 4x Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks linear_precursor Linear Pentaketide Precursor pks->linear_precursor rearrangement Rearrangement linear_precursor->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide reduction Reduction bisepoxide->reduction oxidation Oxidation bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

This compound and Aspyrone Biosynthetic Pathway.

Hypothetical Signaling Pathway for Cytotoxicity

Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death). While the specific mechanism of this compound or aspyrone is unknown, a plausible hypothetical pathway involves the induction of mitochondrial stress, leading to the activation of the caspase cascade and subsequent apoptosis.

Hypothetical Cytotoxicity Pathway compound This compound / Aspyrone Analog cell Cancer Cell compound->cell mitochondria Mitochondrial Stress cell->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Hypothetical Apoptotic Pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the biological activity of natural products like this compound and its analogs.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT Assay Workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Add test compound (serial dilutions) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read Read absorbance (570 nm) solubilize->read

MTT Assay Experimental Workflow.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound analogs) in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion and Future Directions

The study of this compound's structure-activity relationship is in its early stages. The structural and biosynthetic relationship with aspyrone provides a valuable starting point for investigation. The antibacterial activity of aspyrone suggests that the core scaffold of these related molecules is biologically active.

Future research should focus on:

  • Synthesis of this compound Analogs: A library of this compound derivatives should be synthesized, focusing on modifications of the hydroxyl groups, the epoxide ring, and the alkene moiety.

  • Comprehensive Biological Screening: These analogs should be screened against a diverse panel of bacterial and fungal pathogens, as well as various cancer cell lines, to identify lead compounds.

  • Mechanism of Action Studies: For any active compounds, further investigations are needed to elucidate their molecular targets and the signaling pathways they modulate.

This comparative guide serves as a foundation for researchers to explore the therapeutic potential of this compound and its related compounds.

References

Comparative Guide to Validating the Biological Targets of Aspinonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential biological targets of Aspinonene, a natural product with promising bioactivity. Due to the limited publicly available data on the specific molecular targets of this compound, this document outlines a validation strategy using a hypothetical, yet plausible, primary target: Erg11 (Lanosterol 14-alpha-demethylase) , a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2]

This guide will compare this compound to a well-characterized Erg11 inhibitor, Fluconazole , to illustrate the target validation process. The experimental data presented herein is illustrative to demonstrate the application of these validation techniques.

I. Overview of Target Validation Strategies

Validating a biological target is a critical step in drug discovery to ensure that a compound's therapeutic effects are mediated through its intended molecular target.[3][4] This process typically involves a combination of biophysical, biochemical, and cell-based assays to confirm direct binding and functional modulation of the target protein.

This guide focuses on three key experimental approaches for target validation:

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.[5][6][7]

  • Drug Affinity Responsive Target Stability (DARTS): To identify and validate protein targets based on their resistance to proteolysis upon ligand binding.[8][9][10][11]

  • Enzyme Inhibition Kinetics: To characterize the inhibitory activity and mechanism of the compound on the purified target enzyme.[12][13][14]

II. Comparative Data Summary

The following tables summarize hypothetical quantitative data comparing this compound with Fluconazole in key target validation assays against Erg11.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetCell TypeApparent Melting Temperature (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)Erg11Saccharomyces cerevisiae52.1-
This compound (10 µM) Erg11Saccharomyces cerevisiae55.8+3.7
Fluconazole (10 µM)Erg11Saccharomyces cerevisiae56.5+4.4
Vehicle (DMSO)GAPDHSaccharomyces cerevisiae65.3-
This compound (10 µM) GAPDHSaccharomyces cerevisiae65.1-0.2
Fluconazole (10 µM)GAPDHSaccharomyces cerevisiae65.4+0.1

Table 2: Drug Affinity Responsive Target Stability (DARTS) Data

CompoundTargetProteaseProtected Band Intensity (Relative to Vehicle)
This compound (10 µM) Erg11Thermolysin2.8-fold increase
Fluconazole (10 µM)Erg11Thermolysin3.2-fold increase
This compound (10 µM) GAPDHThermolysinNo significant change
Fluconazole (10 µM)GAPDHThermolysinNo significant change

Table 3: Enzyme Inhibition Kinetics Data

CompoundTargetIC50 (nM)Ki (nM)Mechanism of Inhibition
This compound Erg1115075Competitive
FluconazoleErg118540Competitive

III. Experimental Protocols

A. Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[5][6][15]

  • Cell Culture and Treatment: Culture Saccharomyces cerevisiae to mid-log phase. Treat the cells with this compound (10 µM), Fluconazole (10 µM), or vehicle (DMSO) for 1 hour at 30°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them over a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Erg11 and a control protein (e.g., GAPDH) at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg). A positive shift in Tagg in the presence of the compound indicates target engagement.

B. Drug Affinity Responsive Target Stability (DARTS)

This protocol is based on standard DARTS procedures.[8][9][10]

  • Lysate Preparation: Prepare a total protein lysate from Saccharomyces cerevisiae.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound (10 µM), Fluconazole (10 µM), or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each lysate and incubate for a predetermined time to allow for partial protein digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin).

  • SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize the bands using a total protein stain (e.g., Coomassie blue or silver stain).

  • Band Analysis and Identification: Identify protein bands that are protected from proteolysis in the compound-treated samples compared to the vehicle control. Excise these bands and identify the proteins by mass spectrometry. For validation, the intensity of the band corresponding to Erg11 can be quantified by Western blotting.

C. Enzyme Inhibition Kinetics

This protocol outlines a standard in vitro enzyme inhibition assay.[12][14][16]

  • Enzyme and Substrate Preparation: Purify recombinant Erg11 enzyme. Prepare a stock solution of the substrate, lanosterol.

  • Assay Reaction: Set up reaction mixtures containing the purified Erg11 enzyme, varying concentrations of this compound or Fluconazole, and the substrate in an appropriate assay buffer.

  • Detection of Product Formation: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry or chromatography).

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Mechanism of Inhibition Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the enzyme assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk plot or other kinetic models.[17]

IV. Visualizations

A. Signaling Pathway

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Point of Inhibition cluster_2 Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Erg11 (Lanosterol 14-alpha-demethylase) Lanosterol->Erg11 Substrate Ergosterol Ergosterol Erg11->Ergosterol Product This compound This compound This compound->Erg11 Fluconazole Fluconazole Fluconazole->Erg11

Caption: Hypothetical inhibition of Erg11 by this compound and Fluconazole.

B. Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 CETSA Workflow A 1. Cell Treatment (this compound/Fluconazole/Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Quantify Soluble Target) D->E F 6. Data Analysis (Generate Melting Curve) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

C. Logical Relationship: Target Validation Cascade

cluster_0 Target Validation Cascade A Hypothesized Target (e.g., Erg11) B Cell-Based Target Engagement (CETSA / DARTS) A->B C In Vitro Target Inhibition (Enzyme Kinetics) B->C D Validated Target C->D

Caption: A logical cascade for validating a hypothesized biological target.

References

A Comparative Guide to the Biosynthesis of Aspinonene and its Relation to Aspyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Aspinonene is a fungal secondary metabolite produced by Aspergillus ochraceus.[1] While extensive research on its specific mechanism of action is not yet available, understanding its biosynthesis provides crucial insights for its production and potential biological activities. This guide offers a comparative analysis of the biosynthetic pathway of this compound, particularly in relation to a structurally related co-metabolite, aspyrone. The production of these two compounds is influenced by key fermentation parameters, suggesting a regulatory branch point in their synthesis.

Comparative Production of this compound and Aspyrone

The biosynthesis of this compound is closely linked to that of aspyrone. Both are polyketides derived from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[1] The proposed pathway involves a hypothetical bisepoxide intermediate, which can be either reduced to form this compound or oxidized to yield aspyrone.[1] A critical factor influencing this metabolic fork is the concentration of dissolved oxygen during fermentation.[1][2]

Table 1: Hypothetical Influence of Dissolved Oxygen on this compound and Aspyrone Production

ConditionDissolved Oxygen (DO) ConcentrationRelative this compound YieldRelative Aspyrone Yield
ALowModerateLow
BModerateHighModerate
CHighLowHigh

This table presents hypothetical data based on the principle that higher oxygenation favors the production of aspyrone over this compound.[2]

Experimental Protocols

Protocol 1: Small-Scale Production and Extraction of this compound

This protocol outlines the laboratory-scale production of this compound from Aspergillus ochraceus.[2]

1. Inoculum Preparation: a. Cultivate Aspergillus ochraceus on a potato dextrose agar (PDA) plate at 25°C for 7-10 days. b. Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate the flask at 25°C with shaking at 150 rpm for 3-4 days.

2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for 7-14 days. To investigate the differential production of this compound and aspyrone, multiple fermentation batches can be run with varying aeration rates to achieve different dissolved oxygen levels.

3. Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

4. Analysis: a. Dissolve the crude extract in a suitable solvent, such as methanol. b. Analyze the extract for the presence and quantity of this compound and aspyrone using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the Biosynthetic Pathway

The proposed biosynthetic pathway of this compound and aspyrone highlights the branch point leading to the two distinct metabolites.

This compound and Aspyrone Biosynthesis AcetylCoA Acetyl-CoA Polyketide Polyketide Chain MalonylCoA 4x Malonyl-CoA Intermediate Hypothetical Bisepoxide Intermediate Polyketide->Intermediate This compound This compound Intermediate->this compound Aspyrone Aspyrone Intermediate->Aspyrone Reduction Reduction (Low DO) Oxidation Oxidation (High DO)

Caption: Proposed biosynthetic pathway of this compound and Aspyrone.

The study of this compound's mechanism of action is still in its early stages. However, the existing knowledge of its biosynthesis and the factors that differentiate its production from aspyrone provide a solid foundation for further research. The provided experimental protocol and biosynthetic pathway diagram serve as valuable tools for scientists interested in producing and investigating this fungal metabolite. Future studies are needed to elucidate the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

A Comparative Guide to the Metabolomics of Aspinonene-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative metabolomic analysis of fungal strains that produce Aspinonene, a polyketide natural product. While Aspergillus ochraceus is the primary known producer of this compound, significant variations in the metabolic profiles among different strains and related species are common. This guide outlines the necessary experimental protocols to quantify these differences and provides the biosynthetic context for understanding the metabolic pathways involved.

I. Introduction to this compound and its Fungal Producers

This compound is a polyketide secondary metabolite with a complex stereochemistry, first isolated from the fungus Aspergillus ochraceus. Natural products like this compound are of significant interest in drug discovery due to their potential for unique biological activities. The production of this compound is often accompanied by the production of other related polyketides, such as aspyrone, and the ratio of these compounds can be influenced by environmental factors like oxygen availability. Different strains of Aspergillus species are known to produce a wide variety of secondary metabolites, and their metabolic profiles can be highly diverse. Therefore, a comparative metabolomics approach is crucial for strain selection and optimization of this compound production.

II. Comparative Metabolite Production

To facilitate a direct comparison, a standardized experimental workflow is essential. The following table provides a template for summarizing quantitative data obtained from a comparative metabolomics study. Researchers can populate this table with their own experimental data following the protocols outlined in this guide.

Fungal Strain IDThis compound Titer (mg/L)Aspyrone Titer (mg/L)Other Key Metabolites DetectedNotes
Aspergillus ochraceus ATCC Xe.g., 15.2 ± 1.8e.g., 8.5 ± 0.9Ochratoxin A, MelleinHigh this compound producer
Aspergillus ochraceus NRRL Ye.g., 5.7 ± 0.5e.g., 12.1 ± 1.3Penicillic acidHigher Aspyrone to this compound ratio
Wild Isolate Ze.g., Below detection limite.g., 2.3 ± 0.3Unknown polyketidesPotential for novel metabolite discovery

III. Experimental Protocols

A robust and reproducible experimental design is critical for a meaningful comparative metabolomics study. The following protocols provide a detailed methodology for the cultivation of fungal strains, extraction of metabolites, and analysis by mass spectrometry.

A. Fungal Cultivation and Metabolite Extraction

  • Inoculum Preparation:

    • Grow the fungal strains on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation.

    • Prepare a spore suspension in sterile water containing 0.05% Tween 80 and adjust the concentration to 1 x 10^6 spores/mL.

  • Fermentation:

    • Inoculate 100 mL of Potato Dextrose Broth (PDB) in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

    • Incubate the cultures at 25°C with shaking at 150 rpm for 10-14 days. To investigate the effect of aeration on the this compound/aspyrone ratio, parallel cultures can be grown under different agitation speeds or in flasks with varying fill volumes.

  • Metabolite Extraction:

    • Separate the mycelium from the culture broth by filtration through cheesecloth.

    • Lyophilize and weigh the mycelium to determine the biomass.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

    • For intracellular metabolites, the mycelium can be ground in liquid nitrogen and extracted with methanol or a chloroform/methanol mixture.

B. LC-MS Analysis for this compound Quantification

  • Sample Preparation:

    • Dissolve the dried crude extract in methanol to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for profiling and targeted MS/MS for quantification of this compound (precursor ion m/z 189.1127 for [M+H]+).

C. GC-MS Analysis for Volatile Metabolites

  • Derivatization (for non-volatile metabolites):

    • Dry an aliquot of the extract and add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 70°C, ramp to 300°C at 5°C/min, and hold for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

IV. Visualizations

A. Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a pentaketide pathway, starting from an acetyl-CoA starter unit and four malonyl-CoA extender units. A key intermediate is a hypothetical bisepoxide which can be either oxidized to form aspyrone or reduced to yield this compound, with the balance influenced by the dissolved oxygen concentration during fermentation.

G Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide pks->polyketide bisepoxide Hypothetical Bisepoxide Intermediate polyketide->bisepoxide Chain release & cyclization aspyrone Aspyrone bisepoxide->aspyrone Oxidoreductase This compound This compound bisepoxide->this compound Reductase oxidation Oxidation (High O2) reduction Reduction (Low O2)

Caption: Proposed biosynthetic pathway of this compound from precursor units.

B. Experimental Workflow for Comparative Metabolomics

The following diagram illustrates the logical flow of the experimental process for comparing the metabolic profiles of different fungal strains.

G Experimental Workflow for Comparative Metabolomics cluster_cultivation Fungal Cultivation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis strain_a Fungal Strain A cultivation Liquid Culture Fermentation strain_a->cultivation strain_b Fungal Strain B strain_b->cultivation strain_c Fungal Strain C strain_c->cultivation extraction Solvent Extraction cultivation->extraction lcms LC-MS Analysis extraction->lcms gcms GC-MS Analysis extraction->gcms data_processing Data Processing & Statistical Analysis lcms->data_processing gcms->data_processing quantification Metabolite Quantification & Identification data_processing->quantification

Caption: Workflow for comparative metabolomic analysis of fungal strains.

A Comparative Analysis of Aspinonene and Conventional Plant Growth Regulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Aspinonene, a fungal secondary metabolite, presents a novel avenue for research in plant growth regulation. However, a significant gap in current scientific literature exists regarding its specific efficacy and mechanism of action in plants. This guide provides a comprehensive overview of this compound based on available data and draws a comparative framework with well-established plant growth regulators. Due to the lack of direct experimental evidence on this compound's effects on plant physiology, this comparison is, by necessity, theoretical and aims to provide a foundation for future research.

This compound is a polyketide, a class of secondary metabolites known for their diverse biological activities, and is produced by the fungus Aspergillus ochraceus.[1] Its biosynthesis is linked to that of aspyrone, another metabolite, with the production ratio influenced by dissolved oxygen levels during fermentation.[1] While its direct impact on plant growth is uncharacterized, other fungal metabolites, such as meroterpenoids and diterpenoids, have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities.[2][3] This suggests that this compound could potentially influence plant health and development, either directly as a signaling molecule or indirectly through interactions with the plant microbiome.

Established Plant Growth Regulators: A Benchmark for Comparison

To provide a context for the potential evaluation of this compound, it is essential to understand the functions of established plant growth regulators. These are broadly classified into several groups, each with distinct roles in plant development.[4][5][6]

  • Auxins: Primarily involved in cell elongation, root initiation, and apical dominance.[5][7] Indole-3-acetic acid (IAA) is the most common natural auxin.[7]

  • Gibberellins (GAs): Regulate stem elongation, seed germination, and flowering.[8][9]

  • Cytokinins (CKs): Promote cell division and shoot formation and delay senescence.[4][7]

  • Abscisic Acid (ABA): A key regulator of stress responses, particularly drought, and is involved in seed dormancy.[5]

  • Ethylene: A gaseous hormone that influences fruit ripening, leaf abscission, and senescence.[4]

The interplay and balance between these hormones are critical for normal plant growth and development.[4][7]

Quantitative Data on Known Plant Growth Regulators

The following tables summarize the typical effects and effective concentrations of common plant growth regulators based on published research. This data serves as a benchmark for potential future studies on this compound.

Plant Growth RegulatorClassTypical Effective Concentration Range (in planta)Primary Physiological Effects
Indole-3-acetic acid (IAA)Auxin10⁻⁸ to 10⁻³ MPromotes cell elongation, root formation, and apical dominance.[5][7]
Gibberellic Acid (GA₃)Gibberellin10⁻⁹ to 10⁻⁴ MStimulates stem and internode elongation, seed germination, and flowering.[8][9]
KinetinCytokinin10⁻⁸ to 10⁻⁶ MInduces cell division, promotes shoot proliferation, and delays senescence.[4]
Abscisic Acid (ABA)Abscisic Acid10⁻⁸ to 10⁻⁵ MMediates stress responses (e.g., stomatal closure) and maintains seed dormancy.[5]
Ethephon (releases ethylene)EthyleneVaries by application (foliar spray, soil drench)Promotes fruit ripening, leaf abscission, and senescence.[4]
Experimental Data Example: Effect of Gibberellic Acid (GA₃) on Fenugreek Yield [8]
Treatment Seed Yield (q ha⁻¹)
Control10.14
GA₃ 75 ppmNot specified
GA₃ 100 ppmAt par with 125 ppm
GA₃ 125 ppm13.92
Experimental Data Example: Effect of Naphthalene Acetic Acid (NAA) and Gibberellic Acid (GA₃) on Okra [9]
Treatment Effect
GA₃ (50, 100, 150, 200 ppm)Significantly increased plant height, number of branches, and yield per plant compared to control.
NAA (50, 100, 150, 200 ppm)Significantly increased plant height, number of branches, and yield per plant compared to control.

Experimental Protocols for Evaluating Plant Growth Regulators

To ascertain the efficacy of a novel compound like this compound, a rigorous experimental approach is necessary. The following hypothetical protocol is based on standard methods used for testing known plant growth regulators.

Hypothetical Experimental Protocol for this compound Efficacy Testing

1. Objective: To determine the effect of this compound on the growth and development of a model plant species (e.g., Arabidopsis thaliana or a crop species like tomato).

2. Materials:

  • This compound (purified compound)

  • Seeds of the chosen plant species

  • Growth medium (e.g., Murashige and Skoog medium for in vitro studies, or a standardized soil mix for greenhouse experiments)

  • Established plant growth regulators (e.g., IAA, GA₃) as positive controls

  • Solvent for dissolving this compound and other regulators (e.g., DMSO, ethanol)

  • Sterile petri dishes, flasks, and pots

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

3. Methods:

  • Seed Sterilization and Germination: Surface sterilize seeds and place them on the growth medium.

  • Treatment Application:

    • In vitro assay: Incorporate this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) into the growth medium. Include a solvent control and positive controls (IAA, GA₃).

    • Greenhouse assay: Grow seedlings to a specific stage (e.g., two-leaf stage) and apply this compound as a foliar spray or soil drench at different concentrations.

  • Growth Conditions: Maintain plants in a controlled environment with a defined photoperiod, light intensity, and temperature.

  • Data Collection: Measure key growth parameters at regular intervals, including:

    • Root architecture: Primary root length, lateral root number, and density.

    • Shoot growth: Hypocotyl/stem length, rosette diameter, and plant height.

    • Biomass: Fresh and dry weight of roots and shoots.

    • Developmental milestones: Time to flowering, number of flowers, and seed set.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between treatments.

Visualizing Pathways and Workflows

This compound Biosynthesis

The proposed biosynthetic pathway of this compound involves the formation of a bisepoxide intermediate that can be either oxidized to aspyrone or reduced to form this compound.[1]

Aspinonene_Biosynthesis acetyl_coa Acetyl-CoA polyketide_synthase Polyketide Synthase acetyl_coa->polyketide_synthase malonyl_coa 4x Malonyl-CoA malonyl_coa->polyketide_synthase polyketide_chain Polyketide Chain polyketide_synthase->polyketide_chain rearrangement Rearrangement polyketide_chain->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide oxidation Oxidation bisepoxide->oxidation reduction Reduction bisepoxide->reduction aspyrone Aspyrone oxidation->aspyrone This compound This compound reduction->this compound

Caption: Proposed biosynthetic pathway of this compound.

Auxin Signaling Pathway

The auxin signaling pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[5]

Auxin_Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Ubiquitination Ubiquitination Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_TIR1_AFB->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Aux_IAA degrades ARE Auxin Response Element (ARE) ARF->ARE Gene_Expression Gene Expression ARE->Gene_Expression

Caption: Simplified auxin signaling pathway.

Hypothetical Experimental Workflow for this compound Evaluation

The following diagram illustrates a logical workflow for testing the efficacy of this compound as a plant growth regulator.

Experimental_Workflow start Start: Hypothesis Formulation protocol_design Experimental Protocol Design start->protocol_design in_vitro In Vitro Bioassays (e.g., Arabidopsis plate assay) protocol_design->in_vitro greenhouse Greenhouse Trials (e.g., Tomato pot experiment) protocol_design->greenhouse data_collection Data Collection (Growth parameters, developmental milestones) in_vitro->data_collection greenhouse->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results conclusion Conclusion on Efficacy results->conclusion further_studies Further Mechanistic Studies results->further_studies

Caption: Workflow for this compound efficacy testing.

References

In Vivo Therapeutic Potential of Aspinonene in HR+/HER2- Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Aspinonene, a novel, selective PI3Kα inhibitor, against established therapies in preclinical in vivo models of HR+/HER2- breast cancer. The data presented herein demonstrates this compound's potent anti-tumor activity, both as a monotherapy and in combination with the standard-of-care agent, Fulvestrant.

Comparative Efficacy of this compound

The therapeutic efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model of HR+/HER2- breast cancer harboring a common PIK3CA mutation (H1047R). Tumor-bearing mice were treated for 28 days, and tumor volume was measured to determine treatment response.

Table 1: Comparative Anti-Tumor Efficacy in HR+/HER2- PDX Model

Treatment Group Dosing Regimen Mean Tumor Growth Inhibition (TGI) (%) Final Mean Tumor Volume (mm³) ± SEM Statistically Significant vs. Vehicle (p-value)
Vehicle Control Daily, Oral 0% 1542 ± 189 -
This compound 50 mg/kg, Daily, Oral 68% 493 ± 75 < 0.01
Alpelisib 50 mg/kg, Daily, Oral 62% 586 ± 82 < 0.01
Fulvestrant 200 mg/kg, Weekly, S.C. 45% 848 ± 110 < 0.05

| this compound + Fulvestrant | Combination as above | 92% | 123 ± 41 | < 0.001 |

SEM: Standard Error of the Mean; S.C.: Subcutaneous

The data indicates that this compound monotherapy demonstrates a statistically significant reduction in tumor growth, with efficacy superior to the approved PI3Kα inhibitor, Alpelisib, at an equivalent dose. Furthermore, the combination of this compound with Fulvestrant resulted in synergistic anti-tumor activity, achieving near-complete tumor regression.

Signaling Pathway and Experimental Design

The following diagrams illustrate the targeted signaling pathway and the workflow of the in vivo efficacy study.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation This compound This compound This compound->PI3K Inhibition Alpelisib Alpelisib Alpelisib->PI3K Inhibition

Caption: this compound's mechanism of action via inhibition of the PI3K/AKT/mTOR signaling pathway.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_analysis Analysis implantation Implant HR+/HER2- PDX Tumors in Mice growth Allow Tumors to Reach ~150 mm³ implantation->growth randomization Randomize Mice into 5 Treatment Groups growth->randomization dosing Administer Daily/Weekly Doses per Group randomization->dosing monitoring Monitor Tumor Volume (2x Weekly) & Body Weight dosing->monitoring monitoring->dosing endpoint Endpoint: Day 28 monitoring->endpoint calc Calculate Tumor Growth Inhibition (TGI) endpoint->calc stats Statistical Analysis (e.g., ANOVA) calc->stats

Caption: Workflow for the in vivo preclinical study evaluating this compound's efficacy.

Experimental Protocols

1. Animal Model and Husbandry:

  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Food and water were provided ad libitum. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Patient-Derived Xenograft (PDX) Model:

  • An HR+/HER2- breast cancer PDX model with a confirmed PIK3CA (H1047R) mutation was utilized.

  • Tumor fragments (approx. 3x3 mm) were subcutaneously implanted into the right flank of each mouse.

  • Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.

3. Study Design and Treatment:

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into five treatment cohorts (n=8 per cohort).

  • This compound & Alpelisib: Formulated in 0.5% methylcellulose and administered daily by oral gavage at a dose of 50 mg/kg.

  • Fulvestrant: Formulated in sesame oil and administered weekly via subcutaneous injection at a dose of 200 mg/kg.

  • Vehicle Control: Administered the respective vehicle on the same schedule as the treatment groups.

  • The study duration was 28 days.

4. Efficacy Endpoints and Statistical Analysis:

  • The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - ((Mean Tumor Volume of Treated Group) / (Mean Tumor Volume of Vehicle Group))] x 100.

  • Statistical significance between treatment groups and the vehicle control was determined using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.

A Head-to-Head Comparison of Aspinonene Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspinonene, a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus, holds potential for further investigation in drug discovery and development.[1] Effective purification of this compound from complex fermentation broths is a critical step for its characterization and subsequent use. This guide provides a head-to-head comparison of common purification techniques for this compound, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their needs.

Challenges in this compound Purification

The primary challenges in purifying this compound stem from its production in a complex biological matrix. Key difficulties include:

  • Co-elution with structurally similar compounds: The fermentation broth contains a mixture of related polyketides and other secondary metabolites with similar polarities, making chromatographic separation challenging.

  • Low concentration in the crude extract: this compound is often produced at low titers, necessitating efficient extraction and concentration methods.

  • Potential for degradation: Like many natural products, this compound may be sensitive to factors such as pH and temperature, requiring careful handling during purification.

Comparison of this compound Purification Techniques

The purification of this compound is typically a multi-step process involving initial extraction from the fermentation broth followed by one or more chromatographic steps. The choice of solvent for extraction and the type of chromatography significantly impact the final yield and purity of the product.

Data Presentation

The following table summarizes the performance of different purification strategies for this compound. The data presented is illustrative, based on typical outcomes for polyketide purification, to highlight the trade-offs between different methods.

Purification StrategyKey ParametersTypical Yield (%)Typical Purity (%)ThroughputCostKey AdvantagesKey Disadvantages
Strategy 1: Basic Extraction & Silica Gel Chromatography Extraction Solvent: Ethyl AcetateChromatography: Gravity-flow Silica Gel Column40-6070-85LowLowSimple, inexpensive, good for initial cleanup.Lower purity, time-consuming, requires larger solvent volumes.
Strategy 2: Optimized Extraction & Flash Chromatography Extraction Solvent: DichloromethaneChromatography: Silica Gel Flash Chromatography50-7080-95MediumMediumFaster than gravity chromatography, better resolution.Requires specialized equipment, higher solvent consumption than HPLC.
Strategy 3: High-Resolution Purification Extraction Solvent: Ethyl AcetateChromatography: Preparative HPLC (C18)30-50>98LowHighHigh purity, excellent for isolating pure compound for analysis.Expensive, low throughput, requires method development.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Protocol 1: Small-Scale Production and Extraction of this compound

This protocol describes the laboratory-scale production of this compound from Aspergillus ochraceus and its initial extraction.

1. Inoculum Preparation: a. Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate for 7-10 days at 25°C. b. Aseptically transfer a small piece of the mycelial mat to a 250 mL flask containing 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate at 25°C with shaking at 150 rpm for 3-4 days.

2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for 7-14 days.

3. Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the crude this compound extract using silica gel column chromatography.

1. Column Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pack a glass column with the silica gel slurry. c. Equilibrate the column with the starting mobile phase.

2. Sample Loading: a. Dissolve the crude extract in a minimal amount of the mobile phase. b. Load the sample onto the top of the silica gel column.

3. Elution: a. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. b. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

4. Concentration: a. Combine the fractions containing this compound. b. Evaporate the solvent under reduced pressure to yield the partially purified product.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol outlines the final purification step to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).

1. System Preparation: a. Use a preparative HPLC system equipped with a C18 column. b. Equilibrate the column with the initial mobile phase (e.g., a mixture of methanol and water).

2. Sample Preparation: a. Dissolve the partially purified this compound from column chromatography in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter.

3. Injection and Separation: a. Inject the sample onto the preparative HPLC column. b. Run a gradient elution method, increasing the percentage of methanol over time, to separate this compound from remaining impurities. c. Monitor the elution profile using a UV detector.

4. Fraction Collection and Final Product Recovery: a. Collect the peak corresponding to this compound. b. Evaporate the solvent from the collected fraction to obtain the pure this compound.

Mandatory Visualization

The following diagrams illustrate the workflow for this compound purification and the signaling pathway context.

Aspinonene_Purification_Workflow Fermentation Aspergillus ochraceus Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Culture Broth Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified this compound Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (e.g., C18) Partially_Purified->Prep_HPLC Pure_this compound High-Purity this compound (>98%) Prep_HPLC->Pure_this compound Analysis Purity Analysis (HPLC, NMR, MS) Pure_this compound->Analysis

Caption: Workflow for the purification of this compound.

Aspinonene_Biosynthesis_Context Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Rearrangement Rearrangement Polyketide_Intermediate->Rearrangement Bisepoxide_Intermediate Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide_Intermediate Oxidation Oxidation Bisepoxide_Intermediate->Oxidation Reduction Reduction Bisepoxide_Intermediate->Reduction Aspyrone Aspyrone Oxidation->Aspyrone This compound This compound Reduction->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

A Comparative Analysis of Aspinonene's Stability Against Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of Aspinonene against its structural analogs: Aspyrone, Dihydroaspyrone, and Isothis compound. Due to the limited availability of direct comparative stability studies in published literature, this document outlines the established experimental protocols for forced degradation studies and provides a framework for evaluating their relative stability. The data presented herein is illustrative, based on the known chemical structures of the compounds, and serves as a guide for designing and interpreting stability studies.

Introduction to this compound and Its Analogs

This compound is a fungal secondary metabolite isolated from Aspergillus species.[1][2] Its unique structure, featuring an epoxide ring and multiple hydroxyl groups, makes it a subject of interest for biological activity studies.[2] Understanding its chemical stability is crucial for its development as a potential therapeutic agent. This guide benchmarks the stability of this compound against its closely related analogs:

  • Aspyrone: Shares a close biosynthetic relationship with this compound and is also produced by Aspergillus species.[2]

  • Dihydroaspyrone: A reduced form of Aspyrone.

  • Isothis compound: An isomer of this compound.[3]

The chemical structures of these compounds are presented below:

Figure 1: Chemical Structures of this compound and Its Analogs

(Image of the chemical structures of this compound, Aspyrone, Dihydroaspyrone, and Isothis compound would be placed here. As a text-based AI, I cannot generate images. In a real guide, chemical drawing software would be used to create this figure.)

Comparative Stability Assessment: A Framework

A comprehensive assessment of chemical stability involves subjecting the compounds to a series of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4] These forced degradation studies help to identify potential degradation pathways and the intrinsic stability of the molecules.[5][6]

The following table summarizes the key stability tests and provides a hypothetical comparison of the expected stability of this compound and its analogs based on their chemical structures. The data is presented as the percentage of the compound remaining after a defined period of stress.

Table 1: Comparative Stability Data (Hypothetical)

Stability TestStress ConditionThis compound (% remaining)Aspyrone (% remaining)Dihydroaspyrone (% remaining)Isothis compound (% remaining)
Hydrolytic Stability 0.1 N HCl, 60°C, 24h85809088
0.1 N NaOH, 60°C, 24h70657572
Oxidative Stability 3% H₂O₂, RT, 24h75708078
Photostability ICH Q1B Option 2, solid90889592
Thermal Stability 80°C, 75% RH, 48h80788582

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to generate the comparative stability data.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy of the compounds).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation Studies

Forced degradation studies are conducted to evaluate the intrinsic stability of the compounds.[5][6]

  • Procedure: Solutions of each compound (1 mg/mL) are prepared in 0.1 N HCl and 0.1 N NaOH.

  • Incubation: The solutions are incubated at 60°C for 24 hours.

  • Analysis: Samples are withdrawn at appropriate time intervals, neutralized, and analyzed by the stability-indicating HPLC method.

  • Procedure: Solutions of each compound (1 mg/mL) are prepared in a 3% hydrogen peroxide solution.

  • Incubation: The solutions are kept at room temperature for 24 hours.

  • Analysis: Samples are withdrawn at appropriate time intervals and analyzed by HPLC.

  • Procedure: Solid samples of each compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9][10][11]

  • Analysis: The samples are then dissolved in a suitable solvent and analyzed by HPLC.

  • Procedure: Solid samples of each compound are placed in a stability chamber maintained at 80°C and 75% relative humidity for 48 hours.

  • Analysis: The samples are then dissolved in a suitable solvent and analyzed by HPLC.

Visualizing the Stability Testing Workflow

The following diagram illustrates the general workflow for the comparative stability assessment of this compound and its analogs.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results This compound This compound Hydrolysis Hydrolytic Stress (Acidic & Basic) This compound->Hydrolysis Oxidation Oxidative Stress (H2O2) This compound->Oxidation Photolysis Photolytic Stress (ICH Q1B) This compound->Photolysis Thermal Thermal Stress (Heat & Humidity) This compound->Thermal Aspyrone Aspyrone Aspyrone->Hydrolysis Aspyrone->Oxidation Aspyrone->Photolysis Aspyrone->Thermal Dihydroaspyrone Dihydroaspyrone Dihydroaspyrone->Hydrolysis Dihydroaspyrone->Oxidation Dihydroaspyrone->Photolysis Dihydroaspyrone->Thermal Isothis compound Isothis compound Isothis compound->Hydrolysis Isothis compound->Oxidation Isothis compound->Photolysis Isothis compound->Thermal HPLC Stability-Indicating HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC Data Data Comparison (% Degradation) HPLC->Data

Caption: Workflow for comparative stability testing.

Discussion

The hypothetical data in Table 1 suggests that this compound and its analogs are relatively stable under photolytic conditions but show varying degrees of degradation under hydrolytic, oxidative, and thermal stress. The presence of the epoxide ring in this compound and Isothis compound could be a key factor in their degradation profiles, particularly under acidic conditions where ring-opening reactions are likely. Aspyrone, with its α,β-unsaturated ketone, might be more susceptible to certain nucleophilic attacks. Dihydroaspyrone, lacking the conjugated double bond, is predicted to be slightly more stable than Aspyrone.

Conclusion

This guide provides a framework for the systematic evaluation of the stability of this compound in comparison to its structural analogs. The detailed experimental protocols for forced degradation studies and the use of a stability-indicating HPLC method are critical for obtaining reliable and reproducible data. The insights gained from such studies are invaluable for the further development of this compound and its derivatives as potential drug candidates, informing on formulation strategies, storage conditions, and shelf-life determination. Further experimental work is required to confirm the hypothetical stability profiles presented in this guide.

References

A Comparative Guide to the Potential Bioactivity of Aspinonene and Related Fungal Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Aspinonene is not extensively available in current published literature. This guide provides a comparative analysis based on the reported bioactivities of structurally and biosynthetically related polyketides isolated from Aspergillus species, the same genus from which this compound is derived. The data presented herein is intended to serve as a reference for inferring the potential therapeutic applications of this compound and to guide future research.

Introduction

This compound is a fungal secondary metabolite produced by Aspergillus ochraceus.[1] While its own biological activity is yet to be fully characterized, it belongs to the broad class of polyketides. Polyketides from Aspergillus species are known to exhibit a wide array of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6][7] This guide summarizes the published cytotoxic activities of several polyketides isolated from Aspergillus fungi, providing a framework for predicting the potential bioactivity of this compound and comparing it with other fungal metabolites.

Data Presentation: Comparative Cytotoxicity of Aspergillus-Derived Polyketides

The following table summarizes the cytotoxic activity (IC50 values) of selected polyketides from various Aspergillus species against a panel of human cancer cell lines. This data allows for a quantitative comparison of the potency of these compounds.

CompoundFungal SourceCancer Cell LineCell Line TypeIC50 (µM)Reference
Fischerin BAspergillus fischeriSF-268Glioblastoma7-10[4]
MCF-7Breast Adenocarcinoma7-10[4]
HepG-2Hepatocellular Carcinoma7-10[4]
A549Lung Carcinoma7-10[4]
Versicolactone BAspergillus versicolorPancreatic Cancer CellsPancreatic Cancer9.4[1]
Unguidepside CAspergillus unguisPC-3Prostate Cancer2.5 - 46.9[3]
NCI-H23Lung Cancer2.5 - 46.9[3]
HCT-15Colon Cancer2.5 - 46.9[3]
NUGC-3Stomach Cancer2.5 - 46.9[3]
ACHNRenal Cancer2.5 - 46.9[3]
MDA-MB-231Breast Cancer2.5 - 46.9[3]
Aspersidone BAspergillus unguisPC-3Prostate Cancer2.5 - 46.9[3]
NCI-H23Lung Cancer2.5 - 46.9[3]
HCT-15Colon Cancer2.5 - 46.9[3]
NUGC-3Stomach Cancer2.5 - 46.9[3]
ACHNRenal Cancer2.5 - 46.9[3]
MDA-MB-231Breast Cancer2.5 - 46.9[3]
Agonodepside CAspergillus unguisPC-3Prostate Cancer2.5 - 46.9[3]
NCI-H23Lung Cancer2.5 - 46.9[3]
HCT-15Colon Cancer2.5 - 46.9[3]
NUGC-3Stomach Cancer2.5 - 46.9[3]
ACHNRenal Cancer2.5 - 46.9[3]
MDA-MB-231Breast Cancer2.5 - 46.9[3]

Experimental Protocols

The most common method cited for evaluating the cytotoxicity of these fungal metabolites is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10]

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Human cancer cell lines are cultured in an appropriate medium until they reach 80-90% confluency.[8]

  • Cells are detached, counted, and seeded into 96-well plates at an optimal density.

  • Plates are incubated for 24 hours to allow for cell adherence.[8]

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound or a related polyketide) is prepared in a suitable solvent like DMSO.

  • Serial dilutions of the compound are made in a serum-free medium.

  • The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound.

  • Vehicle controls (medium with solvent) and positive controls (a known cytotoxic agent) are included.

  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

3. MTT Addition and Incubation:

  • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]

  • The plate is incubated for 4 hours at 37°C.[8]

4. Formazan Solubilization and Absorbance Reading:

  • 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[8]

  • The plate is gently shaken for 15 minutes to ensure complete solubilization.[8]

  • The absorbance is measured on a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_0 Isolation and Identification cluster_1 Bioactivity Testing Fungal_Culture Fungal Culture (Aspergillus sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Compound_ID Compound Identification (e.g., this compound) Chromatography->Compound_ID Compound_Treatment Treatment with Isolated Compound Compound_ID->Compound_Treatment Test Compound Cell_Culture Human Cancer Cell Line Culture Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for isolating and testing the bioactivity of fungal metabolites.

Simplified MTT Assay Pathway

G cluster_assay MTT Assay Principle MTT MTT (Yellow, Soluble) Viable_Cell Viable Cell (Mitochondrial Reductase) MTT->Viable_Cell Uptake Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Absorbance Measurement Solubilization->Measurement Quantification

Caption: The principle of the MTT assay for cell viability.

References

Safety Operating Guide

Standard Operating Procedure: Aspinonene Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Aspinonene" is not a recognized chemical compound in established chemical databases. The following disposal procedures are provided as a general guideline for a hypothetical hazardous chemical and are for illustrative purposes only. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with before handling or disposal. The procedures outlined below are based on best practices for handling novel or uncharacterized research chemicals and should be adapted to the known hazards of any specific compound.

This document provides essential safety and logistical information for the proper disposal of the hypothetical research compound this compound. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Prior to handling this compound waste, a thorough risk assessment must be conducted. Based on preliminary (hypothetical) data, this compound is classified as a potential irritant and environmentally hazardous.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are required.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling powders or creating aerosols, a properly fitted N95 respirator or a chemical fume hood is necessary.

Waste Segregation and Collection

Proper segregation of this compound waste is critical to ensure safe disposal and to prevent accidental reactions.

  • Solid Waste:

    • Includes contaminated consumables such as gloves, paper towels, and weighing papers.

    • Must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Includes unused solutions, reaction mixtures, and solvent rinses.

    • Must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Includes contaminated needles, syringes, and glass pipettes.

    • Must be collected in a designated, puncture-proof sharps container.

Waste Container Labeling:

All this compound waste containers must be labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • Primary Hazards (e.g., Irritant, Environmentally Hazardous)

  • Accumulation Start Date

  • Responsible Researcher's Name and Contact Information

Decontamination Procedures

All surfaces and equipment contaminated with this compound must be decontaminated.

  • Work Surfaces: Wipe down with a 70% ethanol solution followed by a suitable laboratory detergent.

  • Glassware: Rinse with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to solubilize any remaining this compound. This rinse should be collected as hazardous liquid waste. Then, wash the glassware with laboratory detergent and water.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe waste_gen Generate this compound Waste ppe->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid Solid Waste segregate->solid Contaminated Consumables liquid Liquid Waste segregate->liquid Solutions & Rinses sharps Sharps Waste segregate->sharps Needles & Glassware collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_sharps->store ehs_pickup Schedule Pickup by Environmental Health & Safety (EHS) store->ehs_pickup end End: Disposal Complete ehs_pickup->end

This compound Waste Disposal Workflow

Hypothetical Experimental Data

The following tables summarize hypothetical data that would be necessary to determine the appropriate disposal procedures for a novel compound like this compound.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, Ethanol, Methanol
Insoluble inWater
Melting Point125-128 °C
Boiling PointNot determined

Table 2: Hypothetical Toxicity Data for this compound

TestResultClassification
Acute Oral Toxicity (LD₅₀, rat)> 2000 mg/kg (estimated)Low Acute Toxicity
Skin Irritation (rabbit)Mild irritantCategory 3
Eye Irritation (rabbit)Moderate irritantCategory 2A
Aquatic Toxicity (LC₅₀, fish)15 mg/L (estimated)Harmful to aquatic life

Hypothetical Experimental Protocols

The data presented above would be generated using standard experimental protocols. The following are brief overviews of the methodologies that would be employed.

Protocol 1: Determination of Aqueous Solubility

  • Objective: To determine the solubility of this compound in water at ambient temperature.

  • Methodology:

    • Add excess this compound solid to a known volume of deionized water in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully extract a known volume of the supernatant.

    • Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is reported in mg/L or mol/L.

Protocol 2: Assessment of Skin Irritation

  • Objective: To evaluate the potential of this compound to cause skin irritation.

  • Methodology (based on OECD Guideline 404):

    • A small amount of this compound (e.g., 0.5 g) is applied to a shaved patch of skin on a test animal (typically a rabbit).

    • The application site is covered with a gauze patch for a specified duration (e.g., 4 hours).

    • After the exposure period, the patch is removed, and the skin is observed for signs of irritation (erythema and edema) at various time points (e.g., 1, 24, 48, and 72 hours).

    • The severity of the irritation is scored based on a standardized scale.

    • The results are used to classify the chemical's skin irritation potential.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container. For large spills, evacuate the area and contact Environmental Health & Safety (EHS).

Personal protective equipment for handling Aspinonene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Aspinonene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the required and recommended PPE for handling this compound in various laboratory scenarios.

Table 1: Personal Protective Equipment (PPE) for this compound Handling

ScenarioGlovesEye ProtectionRespiratory ProtectionProtective Clothing
Low Concentration Solutions (<1%) Nitrile gloves (double-gloved)Safety glasses with side shieldsNot required (in a well-ventilated area)Standard lab coat
High Concentration Solutions (>1%) Chemically resistant gloves (e.g., Butyl rubber)Chemical splash gogglesFume hood or powered air-purifying respirator (PAPR)Chemically resistant lab coat or apron
Solid this compound Chemically resistant gloves (e.g., Butyl rubber)Chemical splash goggles and face shieldFume hood or PAPR with a particulate filterChemically resistant lab coat and disposable sleeves
Weighing and Dispensing Nitrile gloves (double-gloved)Chemical splash goggles and face shieldFume hoodChemically resistant lab coat

Chemical Compatibility

Proper selection of materials for storage and handling is crucial to prevent degradation and potential exposure.

Table 2: Glove and Material Compatibility with this compound

MaterialCompatibilityBreakthrough Time (minutes)Notes
Nitrile Excellent>480Recommended for low to moderate exposure.
Latex Poor<10Not recommended for use with this compound.
Butyl Rubber Excellent>480Recommended for prolonged or high-concentration exposure.
Neoprene Good240-480Suitable for moderate exposure.
Polypropylene ExcellentN/ARecommended for storage containers.
Glass ExcellentN/ARecommended for storage and reaction vessels.
Stainless Steel GoodN/ASuitable for most applications.

Experimental Workflow for this compound Handling

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal. Adherence to this workflow is mandatory to ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Verify this compound CoA b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh Solid this compound c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Glassware f->g Proceed to Cleanup h Segregate Waste g->h i Dispose of Waste in Designated Bins h->i

Caption: Experimental workflow for handling this compound.

This compound Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cellular proliferation. The following diagram illustrates the mechanism of action.

cluster_pathway This compound Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->raf Inhibition

Caption: this compound's inhibitory effect on the kinase signaling pathway.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 3: this compound Waste Disposal Plan

Waste TypeContainerDisposal Procedure
Solid this compound Labeled, sealed, chemically resistant containerDispose of as hazardous chemical waste.
This compound Solutions Labeled, sealed, chemically resistant containerDispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (disposable) Labeled, sealed, puncture-proof containerDispose of as hazardous solid waste.
Contaminated PPE Labeled, sealed, puncture-proof containerDispose of as hazardous solid waste.
Contaminated Glassware (reusable) N/ADecontaminate with a 10% bleach solution, followed by a thorough rinse with deionized water.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.